molecular formula ¹³C₆CH₁₄O₆ B1161264 3-O-Methyl-D-glucose-1,2,3,4,5,6-13C6

3-O-Methyl-D-glucose-1,2,3,4,5,6-13C6

カタログ番号: B1161264
分子量: 200.14
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-O-Methyl-D-glucose-1,2,3,4,5,6-13C6 is a stable, isotopically labeled glucose analog where all six carbon atoms are replaced with the 13C isotope. This compound is a non-metabolizable derivative of glucose, as the methyl group at the 3-position prevents its further metabolism along the glycolytic pathway . This key characteristic makes it an invaluable tool for probing glucose transport mechanisms without the complicating factors of downstream metabolic conversion. Researchers utilize this 13C6-labeled analog in magnetic resonance imaging (MRI) and spectroscopy (MRS) studies to trace glucose uptake and transport dynamics in various biological systems, including cancer models . Its application is crucial for distinguishing between glucose uptake and its subsequent metabolic fate, a limitation of common techniques like FDG-PET . Studies have shown that 3-O-Methyl-D-glucose can protect pancreatic β-cells against the toxin alloxan, likely by competitively inhibiting alloxan uptake, highlighting its utility in diabetes research . Furthermore, it has been investigated for its potential to modulate brain lactate levels following ischemic insults, suggesting a neuroprotective research application . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

特性

分子式

¹³C₆CH₁₄O₆

分子量

200.14

同義語

3-O-Methyl-α-D-glucose-1,2,3,4,5,6-13C6; 

製品の起源

United States
Foundational & Exploratory

chemical properties of 3-O-Methyl-D-glucose-1,2,3,4,5,6-13C6

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Properties of 3-O-Methyl-D-glucose-1,2,3,4,5,6-13C6 Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Advanced Characterization & Application in Metabolic Flux Analysis[1]

Executive Summary

3-O-Methyl-D-glucose-1,2,3,4,5,6-13C6 (hereafter 3-OMG-13C6 ) is a stable isotope-labeled glucose analogue engineered for the precise quantification of glucose transport kinetics.[1] Unlike 2-Deoxy-D-glucose (2-DG), which is phosphorylated and trapped within the cell, 3-OMG-13C6 is non-metabolizable .[1][2] It enters the cell via glucose transporters (GLUTs) but cannot be phosphorylated by hexokinase due to the methylation at the C-3 position.

This unique property makes 3-OMG-13C6 the "gold standard" for measuring glucose transport capacity and equilibrium kinetics without the confounding variables of downstream metabolism (glycolysis or pentose phosphate pathway).[1] The incorporation of six Carbon-13 atoms (


) into the glucose backbone provides a distinct mass spectral signature (+6 Da shift), enabling high-sensitivity detection via LC-MS/MS or NMR in complex biological matrices.[1]

Physicochemical Characterization

Identity & Structure

The molecule consists of a D-glucose backbone where all six carbon atoms are the stable isotope


.[1][3] The hydroxyl group at position 3 is methylated.[1][4]
PropertySpecification
Chemical Name 3-O-Methyl-D-glucose-1,2,3,4,5,6-

Synonyms 3-OMG-

; 3-O-Methyl-D-[UL-

]glucose
Molecular Formula

C

(Note: Methyl carbon is typically

)
Molecular Weight ~200.14 g/mol (Calculated based on

enrichment)
Unlabeled MW 194.18 g/mol
Mass Shift +6.02 Da relative to unlabeled standard
Appearance White to off-white crystalline powder
Solubility Soluble in water (>100 mg/mL), DMSO; poorly soluble in non-polar solvents
Isotopic Enrichment & Purity
  • Isotopic Purity: Typically

    
     99 atom % 
    
    
    
    .[1]
  • Chemical Purity:

    
     98% (determined by HPLC-ELSD or quantitative NMR).
    
  • Chirality: Strictly D-configuration to ensure GLUT recognition.

Mechanism of Action: Transport vs. Metabolism

The utility of 3-OMG-13C6 lies in its selective interaction with cellular machinery.[1] It acts as a specific probe for the transporter step, decoupling it from the enzyme step.[1]

Biological Pathway Logic
  • Entry: 3-OMG-13C6 is a substrate for sodium-independent (GLUT1–4) and sodium-dependent (SGLT1–2) transporters.[1]

  • Metabolic Blockade: Upon entry, Hexokinase (HK) attempts to bind the molecule.[1] However, the methyl group at C-3 sterically hinders the catalytic site or prevents the necessary nucleophilic attack for phosphorylation.

  • Equilibrium: Because it is not consumed or trapped (as Glucose-6-Phosphate), 3-OMG-13C6 accumulates until it reaches equilibrium with the extracellular concentration.[1] This allows for the calculation of zero-trans entry and equilibrium exchange rates.[1]

Mechanism cluster_cell Cytosolic Fate Extracellular Extracellular Space (High Concentration) Membrane Cell Membrane (GLUT Transporters) Extracellular->Membrane Diffusion Intracellular Intracellular Cytosol Membrane->Intracellular Facilitated Transport Glucose D-Glucose HK Hexokinase Glucose->HK Binding OMG 3-OMG-13C6 OMG->Membrane Efflux (Equilibrium) OMG->HK Binding Attempt HK->OMG REJECTED (No Reaction) G6P Glucose-6-Phosphate (Trapped) HK->G6P Phosphorylation

Figure 1: Mechanistic differentiation between D-Glucose and 3-OMG-13C6.[1] Note the rejection by Hexokinase, preventing metabolic trapping.

Analytical Profiling (The "Fingerprint")

Accurate detection requires distinguishing 3-OMG-13C6 from endogenous glucose and other isomers.[1]

Mass Spectrometry (LC-MS/MS)

Liquid Chromatography coupled with Tandem Mass Spectrometry is the preferred method for quantification due to its sensitivity.[1]

  • Ionization Source: Electrospray Ionization (ESI).[1][5][6] Negative mode (ESI-) is often more sensitive for saccharides, though Positive mode (ESI+) via sodium adducts is also common.[1]

  • MRM Transitions: The +6 Da shift is critical for setting Multiple Reaction Monitoring (MRM) transitions.[1]

Ionization ModePrecursor Ion (

)
Product Ion (

)
Mechanism
ESI Negative 199.1 (

)
181.1Loss of

ESI Negative 199.1 (

)
167.1Loss of Methanol (

)
ESI Positive 223.1 (

)
--Adduct stability (SIM mode often used)
ESI Positive 218.2 (

)
200.2Loss of

Note: The loss of methanol (mass 32) is a diagnostic fragment for methyl-glucose, distinguishing it from standard glucose which only loses water.[1]

NMR Spectroscopy
  • 
    C-NMR:  The spectrum will display six intense, coupled signals corresponding to the labeled ring carbons.[1] The coupling constants (
    
    
    
    ) will be prominent, appearing as complex multiplets rather than the singlets seen in natural abundance spectra.
  • 
    H-NMR:  A sharp singlet at 
    
    
    
    ppm corresponds to the methoxy group (
    
    
    ).[1] This signal is distinct from the ring protons.[1]

Experimental Protocol: Glucose Uptake Assay

Objective: Quantify glucose transport rates in cultured cells (e.g., adipocytes, skeletal muscle) using 3-OMG-13C6.

Reagents & Preparation
  • Stock Solution: Dissolve 3-OMG-13C6 in PBS to 100 mM. Filter sterilize (0.22 µm). Store at -20°C.

  • Stop Solution: Ice-cold Phloretin (100 µM) in PBS (Phloretin is a potent GLUT inhibitor, instantly freezing transport).

  • Internal Standard: L-Glucose-

    
     or 2-Deoxyglucose-
    
    
    
    (optional, for normalization).
Step-by-Step Workflow
  • Starvation: Incubate cells in serum-free, low-glucose media for 2-4 hours to upregulate GLUT transporters.[1]

  • Treatment: Apply insulin or drug candidates as per experimental design.

  • Uptake Phase:

    • Replace media with KRH buffer containing 1–5 mM 3-OMG-13C6 .[1]

    • Incubate for exactly 1–5 minutes (must be within the linear uptake phase before equilibrium).

  • Termination:

    • Rapidly aspirate media.[1]

    • Wash 3x with Ice-Cold Stop Solution .[1]

  • Extraction:

    • Add 200 µL of Methanol:Water (80:20) containing Internal Standard.[1][7]

    • Scrape cells and sonicate.[1]

    • Centrifuge (14,000 x g, 10 min) to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS.

Protocol Start Cell Culture (Serum Starved) Treat Drug/Insulin Treatment Start->Treat Pulse Add 3-OMG-13C6 (1-5 min) Treat->Pulse Stop Rapid Wash (Ice-Cold Phloretin) Pulse->Stop Lyse Cell Lysis & MeOH Extraction Stop->Lyse Analyze LC-MS/MS Quantification Lyse->Analyze

Figure 2: Optimized workflow for LC-MS based glucose uptake assay using 3-OMG-13C6.[1]

Safety & Handling

While 3-OMG-13C6 is non-radioactive and generally considered non-toxic compared to radioactive tracers (


-2DG), standard chemical hygiene applies.[1]
  • Hazard Classification: Not classified as a dangerous substance under GHS.[1]

  • Handling: Wear nitrile gloves and safety glasses.[1] Avoid inhalation of powder.[1]

  • Storage: Hygroscopic. Store desicated at -20°C. Solutions are stable for months at -80°C.[1]

References

  • Shojaee-Moradie, F., et al. (1996).[1][8] "Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo." Journal of Mass Spectrometry. Link

  • Rivlin, M., & Navon, G. (2018).[1] "3-O-Methyl-D-glucose mutarotation and proton exchange rates assessed by 13C, 1H NMR." Journal of Biomolecular NMR. Link

  • Hansen, S. H., et al. (2021).[1] "Feasibility of deuterium magnetic resonance spectroscopy of 3-O-Methylglucose at 7 Tesla." PLOS ONE. Link[1]

  • PubChem Compound Summary. "3-O-Methylglucose." National Library of Medicine.[1][9] Link[1]

  • Revvity Application Note. "Glucose Uptake Assays: 2-DG vs 3-OMG." Link

Sources

Technical Guide: Decoupling Transport from Metabolism in MFA using 3-O-Methyl-D-glucose-13C6

[1]

Core Directive: The Kinetic Constraint

In high-fidelity Metabolic Flux Analysis (MFA), a common error source is the assumption that glucose uptake (


1

1

3-O-Methyl-D-glucose-1,2,3,4,5,6-13C6 serves as a non-metabolizable transport reporter .[1] Because it is a substrate for Glucose Transporters (GLUTs) but is not a substrate for Hexokinase (HK) or Phosphoglucose Isomerase (PGI), it accumulates intracellularly solely as a function of transport kinetics (


Mechanism of Action
  • Influx: Transported via GLUT1-4 and SGLTs (Sodium-Glucose Linked Transporters).[1]

  • Metabolic Block: The methyl group at the C3 position sterically hinders phosphorylation by Hexokinase.

  • Detection: The uniform Carbon-13 labeling (

    
    ) allows for background-free quantification via LC-MS or GC-MS (Mass Shift M+6), distinguishing it from endogenous glucose (M+0) and other co-administered tracers.[1]
    

Strategic Applications in MFA

Application A: Quantifying Bidirectional Transport Flux ( vs. )

Standard radioactive assays (using 2-Deoxyglucose) measure "net uptake" effectively but conflate transport and phosphorylation (trapping).[1] 3-OMG-13C6 allows the mathematical separation of influx and efflux rates.[1][2]

  • MFA Relevance: Defines the upper bound (

    
    )  of glucose entry for the metabolic model.
    
  • Scenario: In insulin-resistant tissue, is the bottleneck at the GLUT4 translocation step (

    
    ) or the Hexokinase step (
    
    
    )? 3-OMG-13C6 answers this by isolating
    
    
    .[1]
Application B: Determination of Intracellular Glucose Space ( )

Accurate calculation of intracellular concentrations requires knowledge of the "glucose accessible volume." 3-OMG-13C6 equilibrates rapidly, allowing researchers to calculate the specific intracellular volume accessible to hexoses, which often differs from total cell volume due to organelle exclusion.[1]

Application C: Multiplexed Tracing (Dual-Tracer Strategy)

Because 3-OMG-13C6 is not metabolized, it can be co-administered with U-13C6 Glucose (metabolizable) in a single experiment if high-resolution MS is used (though overlapping mass isotopomers can be complex, a sequential design is preferred).[1]

  • Preferred Strategy: Co-administer 3-OMG-13C6 (Transport Probe) + 1-13C Glucose (Metabolic Probe). This allows simultaneous measurement of transport kinetics (M+6 peak) and downstream flux (M+1 lactate/pyruvate) without isobaric interference.

Visualizing the Kinetic Isolation

The following diagram illustrates how 3-OMG-13C6 isolates the transport node compared to metabolizable glucose.

Glucose_Transport_Kineticscluster_extracellularExtracellular Spacecluster_intracellularIntracellular CytosolEx_GlucoseD-Glucose (Endogenous)In_GlucoseFree GlucoseEx_Glucose->In_GlucoseGLUT Transport (v_in)Ex_3OMG3-OMG-13C6 (Tracer)In_3OMG3-OMG-13C6 (Accumulated)Ex_3OMG->In_3OMGGLUT Transport (v_in)In_Glucose->Ex_GlucoseEfflux (v_out)G6PGlucose-6-PhosphateIn_Glucose->G6PHexokinase (v_hk)In_3OMG->Ex_3OMGEfflux (v_out)In_3OMG->G6PBlocked (No HK Activity)GlycolysisGlycolysis / TCAG6P->GlycolysisMetabolism

Figure 1: 3-OMG-13C6 effectively isolates the GLUT transport kinetics (Blue) from downstream phosphorylation and metabolism (Green), unlike native glucose which flows through both.[1]

Experimental Protocol: Zero-Trans Uptake Assay (LC-MS/MS)

Objective: Determine the initial uptake velocity (

Materials
  • Tracer: 3-O-Methyl-D-glucose-1,2,3,4,5,6-13C6 (Purity >99%).[1]

  • Matrix: Krebs-Ringer Phosphate HEPES (KRPH) buffer.[1]

  • Stop Solution: Ice-cold Phloretin (100 µM) in PBS (Phloretin inhibits GLUTs instantly to stop transport).[1]

  • Internal Standard: L-Glucose-13C6 (or a non-endogenous sugar analog) for extraction normalization.

Workflow
  • Starvation: Serum-starve cells for 2–4 hours (if insulin sensitivity is being tested) to deplete intracellular glucose pools.[1]

  • Equilibration: Wash cells 2x with warm KRPH buffer (glucose-free).

  • Pulse (The "Zero-Trans" Phase):

    • Add warm KRPH containing 5 mM 3-OMG-13C6 .[1]

    • Crucial: The incubation time must be short (e.g., 30s, 60s, 2 min) to measure initial rate before equilibrium is reached.[1]

  • Quench:

    • Rapidly aspirate the tracer solution.[1]

    • Immediately flood cells with Ice-Cold Stop Solution (Phloretin/PBS).[1]

    • Wash 3x with ice-cold PBS to remove extracellular tracer.[1]

  • Extraction:

    • Add 500 µL 80:20 Methanol:Water (-80°C) .

    • Scrape cells and transfer to eppendorf tubes.

    • Vortex and centrifuge (15,000 x g, 10 min, 4°C).

    • Collect supernatant for LC-MS analysis.[1]

LC-MS/MS Detection Parameters (Example)
  • Column: Amide-HILIC (e.g., Waters BEH Amide).[1]

  • Ionization: ESI Negative Mode.

  • Target MRM Transition:

    • Precursor: m/z 199.1 (M-H)

      
       for 3-OMG-13C6.[1]
      
    • Product: m/z 89.0 (Common fragment for 13C6-glucose backbone).[1]

    • Note: 3-OMG and Glucose are isomers; chromatographic separation is essential, or rely on the unique mass shift if endogenous glucose is not 13C-labeled.[1]

Data Analysis & Flux Calculation

To derive the flux (

Table 1: Data Calculation Variables
VariableDefinitionUnitSource

Intracellular Concentration of 3-OMG-13C6pmol/mg proteinLC-MS (Normalized to Standard Curve)

Incubation TimesecondsExperimental Design

Extracellular Substrate ConcentrationmMBuffer Formulation

Intracellular Water VolumeµL/mg proteinMeasured via 3H-H2O / 14C-Inulin (or assumed ~2-4 µL/mg)
Calculation Steps
  • Normalize MS Signal: Convert Peak Area to Moles using an external standard curve of 3-OMG-13C6.

  • Normalize to Biomass: Divide moles by total protein (mg) or cell count.

  • Calculate Velocity (

    
    ): 
    
    
    
    (Ensure
    
    
    is within the linear range, typically < 3 mins).
  • Kinetic Fitting (Michaelis-Menten): If performing the assay at multiple concentrations (

    
     = 1, 2, 5, 10, 25 mM):
    
    
    
    [1]
    • 
       : Maximum Transport Capacity.[1][2][3]
      
    • 
       : Transporter Affinity (High affinity GLUT1/3 vs Low affinity GLUT2).[1]
      

References

  • Shojaee-Moradie, F., et al. (1996).[1][4][5] "Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo." Journal of Mass Spectrometry. Link

  • Hansen, S. H., et al. (2005).[1] "Quantitative Assessment of Glucose Transport in Human Skeletal Muscle: Dynamic Positron Emission Tomography Imaging of [O-Methyl-11C]3-O-methyl-d-glucose." The Journal of Clinical Endocrinology & Metabolism. Link

  • Craik, J. D., & Elliott, K. R. (1979).[1] "Kinetics of 3-O-methyl-D-glucose transport in isolated rat hepatocytes." Biochemical Journal. Link

  • Manchester, J., et al. (1994).[1] "Glucose transport and phosphorylation in single cardiac myocytes: kinetic analysis using 3-O-methylglucose." American Journal of Physiology-Endocrinology and Metabolism. Link[1]

  • Medoh, U., et al. (2026).[1][6] "Data Acquisition and Analysis of Derivatized Hexose/Glucose by LC-QQQ-MS." Protocols.io.[1][6] Link

advantages of using fully labeled 13C6 3-OMG in diabetes research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Fully Labeled ¹³C₆ 3-O-Methyl-D-Glucose: A Superior Tool for Probing Glucose Transport in Diabetes Research

Introduction: Isolating the First Step in a Complex Cascade

In the intricate landscape of diabetes research, understanding the precise mechanisms of glucose homeostasis is paramount. A critical, often rate-limiting, step in glucose metabolism is its transport across the cell membrane, a process facilitated by a family of glucose transporter (GLUT) proteins. Dysregulation of this transport system, particularly in insulin-sensitive tissues like skeletal muscle and adipose tissue, is a hallmark of type 2 diabetes. To dissect this process, researchers require tools that can isolate the act of transport from subsequent metabolic events. 3-O-Methyl-D-glucose (3-OMG), a non-metabolizable glucose analog, has long served this purpose.[1][2] This guide delves into the significant advantages of employing a modern iteration of this tool: the fully stable-isotope labeled variant, ¹³C₆ 3-O-methyl-D-glucose (¹³C₆ 3-OMG). By combining the unique properties of 3-OMG with the analytical power of mass spectrometry, ¹³C₆ 3-OMG offers unparalleled precision, safety, and quantitative power for investigating glucose transport dynamics in both preclinical and clinical diabetes research.

The Foundational Probe: The Unique Chemistry of 3-O-Methyl-D-Glucose

To appreciate the advantages of the ¹³C₆ label, one must first understand the foundational strengths of the 3-OMG molecule itself. Unlike D-glucose, which is immediately phosphorylated by hexokinase upon entering a cell, or 2-deoxy-D-glucose (2-DG), which is phosphorylated and trapped, 3-OMG has a crucial structural modification.[3][4][5] A methyl group replaces the hydroxyl group at the C-3 position, rendering it unrecognizable to hexokinase.[1][6][7]

This single modification confers several key properties:

  • GLUT Recognition: It is recognized and transported by GLUT proteins, acting as a competitive inhibitor of glucose transport.[1][2]

  • No Intracellular Sequestration: Because it is not phosphorylated, 3-OMG is not trapped within the cell.[1][3]

  • Bidirectional Equilibration: The molecule is free to move in and out of the cell via GLUT transporters until its concentration reaches equilibrium across the membrane.[3]

This behavior makes 3-OMG an ideal probe for studying the kinetics of the transport machinery itself, independent of downstream glycolysis or other metabolic pathways.[1] While 2-DG measures unidirectional glucose uptake and trapping, 3-OMG allows for the specific investigation of the transport step.[3]

Figure_1_Cellular_Fate_of_Glucose_Analogs Figure 1. Cellular Fate of Glucose and its Analogs cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_membrane Cell Membrane Gluc D-Glucose GLUT GLUT Transporter Gluc->GLUT DG 2-Deoxy-D-Glucose (2-DG) DG->GLUT OMG ¹³C₆ 3-O-Methyl-D-Glucose (¹³C₆ 3-OMG) OMG->GLUT Gluc_in D-Glucose GLUT->Gluc_in Transport DG_in 2-DG GLUT->DG_in Transport OMG_in ¹³C₆ 3-OMG GLUT->OMG_in Transport G6P Glucose-6-P Gluc_in->G6P Hexokinase DG6P 2-DG-6-P (Trapped) DG_in->DG6P Hexokinase OMG_in->GLUT Efflux Glycolysis Glycolysis & Metabolism G6P->Glycolysis

A diagram illustrating the distinct cellular fates of glucose, 2-DG, and 3-OMG.

The Quantitative Leap: Advantages of the ¹³C₆ Stable Isotope Label

While unlabeled or radio-labeled 3-OMG is effective, the addition of a full ¹³C₆ isotopic label elevates the technique, shifting from qualitative or semi-quantitative assessments to precise, robust quantification using mass spectrometry.

  • Enhanced Safety and Translatability: Stable isotopes are non-radioactive, naturally occurring substances that are safe for use in humans.[8] This inherent safety profile removes the logistical and regulatory burdens associated with radiotracers (e.g., ¹⁴C or ³H), making ¹³C₆ 3-OMG an ideal candidate for translational studies that bridge preclinical animal models and human clinical trials.

  • Unambiguous Detection by Mass Spectrometry: The "fully labeled" aspect is critical. By replacing all six carbon atoms with the heavier ¹³C isotope, the molecular weight of ¹³C₆ 3-OMG is increased by 6 Daltons (Da) compared to its unlabeled counterpart. This large, distinct mass shift provides a clean, unambiguous signal in a mass spectrometer, free from interference from naturally occurring isotopes (e.g., M+1, M+2) of endogenous compounds.[9]

  • High Sensitivity and Precision: Modern LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) systems can detect and quantify ¹³C-labeled compounds with exceptional sensitivity and precision.[10][11] This allows researchers to administer a small tracer dose, minimizing any potential pharmacological effects, and still accurately measure its concentration in plasma and tissue extracts.

  • Enabling Dynamic In Vivo Kinetic Studies: The ability to precisely quantify the tracer over time allows for sophisticated kinetic modeling.[9] Researchers can track the rate of appearance and disappearance of ¹³C₆ 3-OMG from the bloodstream and its accumulation in various tissues, providing a dynamic picture of glucose transporter activity in a living organism.[8][12]

TracerLabel TypeMechanismPrimary MeasurementKey AdvantageKey Limitation
D-Glucose Radiolabel or Stable IsotopeTransported & MetabolizedOverall glucose flux/oxidationMeasures complete metabolic pathwayCannot isolate transport step
2-Deoxy-D-Glucose Radiolabel or UnlabeledTransported & TrappedUnidirectional glucose uptakeSimple measure of uptake/trappingDoes not measure transport kinetics; can inhibit glycolysis[4]
3-O-Methyl-D-Glucose Radiolabel or UnlabeledTransported, Not MetabolizedBidirectional transport activityIsolates transport from metabolism[1][3]Quantification can be less precise than MS
¹³C₆ 3-O-Methyl-D-Glucose Stable IsotopeTransported, Not MetabolizedPrecise quantification of transportHigh precision, safety, dynamic in vivo kinetics[8][9]Requires mass spectrometry equipment

Core Application: Quantifying Insulin Resistance in Tissues

A primary application of ¹³C₆ 3-OMG in diabetes research is the direct in vivo measurement of insulin-stimulated glucose transport in key metabolic tissues. In a state of insulin resistance, tissues like skeletal muscle fail to adequately translocate GLUT4 transporters to the cell surface in response to insulin, impairing glucose uptake. ¹³C₆ 3-OMG can precisely quantify this defect.

Figure_2_In_Vivo_Workflow Figure 2. In Vivo Experimental Workflow A 1. Animal Acclimation & Fasting (e.g., 6h fast for mouse model) B 2. Baseline Blood Sample (t=0 min) A->B C 3. Insulin Clamp or Bolus (To stimulate glucose uptake) B->C D 4. Administer ¹³C₆ 3-OMG Tracer (Intravenous or Intraperitoneal Bolus) C->D E 5. Timed Blood Sampling (e.g., 5, 15, 30, 60 min) To determine tracer clearance D->E F 6. Tissue Collection (e.g., Muscle, Adipose) At study endpoint D->F G 7. Sample Processing (Homogenization, Protein Precipitation, Metabolite Extraction) E->G F->G H 8. LC-MS/MS Analysis (Quantify ¹³C₆ 3-OMG in plasma and tissue lysates) G->H I 9. Data Analysis (Calculate tissue-specific uptake, clearance rates, and kinetic modeling) H->I

A typical workflow for assessing in vivo glucose transport using ¹³C₆ 3-OMG.

Detailed Experimental Protocol: In Vivo Assessment of Skeletal Muscle Glucose Transport in a Diabetic Mouse Model

This protocol provides a framework for comparing insulin-stimulated glucose transport in a diabetic mouse model (e.g., db/db mice) versus wild-type controls.

1. Animal Preparation and Acclimation: a. House animals under standard vivarium conditions with a 12-hour light/dark cycle. Allow at least one week for acclimation before any procedures.[13] b. On the day of the study, fast the mice for 6 hours with free access to water. This depletes glycogen stores and synchronizes the metabolic state.[13][14] c. Record the body weight of each mouse to calculate appropriate dosages.

2. Catheter Placement (for conscious, unrestrained studies): a. For precise temporal resolution and to minimize stress, surgical placement of a carotid artery and jugular vein catheter can be performed 3-5 days prior to the experiment. This guide will describe a terminal procedure using intraperitoneal injection for simplicity.

3. Tracer and Hormone Preparation: a. Prepare a sterile solution of ¹³C₆ 3-O-Methyl-D-Glucose in 0.9% saline. A typical dose might be 10-20 mg/kg body weight. b. Prepare a sterile solution of human insulin in 0.9% saline. A typical dose for an intraperitoneal bolus is 0.75-1.0 U/kg body weight.

4. Experimental Procedure: a. Anesthetize the mouse (e.g., using isoflurane or injectable anesthetic). b. Collect a baseline blood sample (t= -15 min) via the tail vein or saphenous vein (~20 µL). c. Administer insulin via intraperitoneal (i.p.) injection (t=0 min). This will stimulate the translocation of GLUT4 to the cell surface in insulin-sensitive tissues. d. At t=15 min, administer the ¹³C₆ 3-OMG tracer via a separate i.p. injection. Causality Note: This delay allows insulin to exert its physiological effect before the transport probe is introduced. e. Collect additional blood samples at timed intervals post-tracer injection (e.g., t=20, 30, 45, and 60 min) to measure the plasma clearance of the tracer. f. At the end of the experiment (e.g., t=60 min), euthanize the animal via an approved method (e.g., cervical dislocation under deep anesthesia). g. Immediately dissect key tissues of interest (e.g., gastrocnemius muscle, epididymal white adipose tissue, brain). Freeze-clamp the tissues in liquid nitrogen to halt all metabolic activity.[14] Store samples at -80°C until analysis.

5. Sample Preparation for LC-MS/MS Analysis: a. Plasma: To 20 µL of plasma, add 80 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., commercially available ¹³C₃,¹⁵N₁-Aspartate) to precipitate proteins. Vortex and centrifuge at high speed (e.g., 14,000 x g for 10 min at 4°C). Transfer the supernatant for analysis. b. Tissue: Weigh the frozen tissue (~20-30 mg). Homogenize in 500 µL of an ice-cold extraction solvent (e.g., 80:20 methanol:water). Centrifuge to pellet cellular debris. Collect the supernatant for analysis. Self-Validation Note: Normalizing the final tracer concentration to the initial tissue weight is critical for accurate comparison between samples.

6. LC-MS/MS Analysis: a. Use a liquid chromatography system coupled to a triple quadrupole mass spectrometer. b. Employ a suitable chromatography column (e.g., HILIC) to separate the ¹³C₆ 3-OMG from other metabolites. c. Set up the mass spectrometer to monitor the specific mass transition for ¹³C₆ 3-OMG (and the internal standard) using Multiple Reaction Monitoring (MRM) for optimal sensitivity and specificity.

7. Data Interpretation: a. Generate a standard curve using known concentrations of ¹³C₆ 3-OMG to quantify its absolute amount in plasma and tissue extracts. b. The tissue-specific glucose transport index can be calculated as the ratio of the concentration of ¹³C₆ 3-OMG in the tissue (in nmol/g) to the integral of the plasma ¹³C₆ 3-OMG concentration over time (in nmol/mL*min). c. Compare this index between diabetic and control animals. A significantly lower index in the muscle of diabetic animals would provide direct, quantitative evidence of impaired insulin-stimulated glucose transport.

Conclusion: A Precision Tool for a Complex Disease

The use of fully labeled ¹³C₆ 3-O-methyl-D-glucose represents a significant methodological advancement in diabetes research. It retains the critical non-metabolizable property of its parent molecule, allowing for the specific interrogation of glucose transport, while leveraging the safety and quantitative power of stable isotope technology.[8][9] This tracer enables researchers to move beyond correlational data to precisely measure tissue-specific defects in glucose transport in vivo, to elucidate the kinetics of GLUT transporter function, and to screen for novel therapeutics with confidence.[1][15] For scientists and drug developers aiming to unravel the complexities of insulin resistance and develop next-generation therapies, ¹³C₆ 3-OMG is an indispensable tool for generating robust, translatable, and mechanistically insightful data.

References

  • PubChem. 3-O-Methylglucose. National Center for Biotechnology Information. [Link]

  • Cura, M. P., & Carruthers, A. (2010). Assessment of Radiolabeled d‐Glucose and the Nonmetabolizable Analog 3‐O‐Methyl‐d‐Glucose as Tools for In Vivo Absorption Studies. Physiological and Biochemical Zoology, 83(3), 545-556. [Link]

  • Sakurai, Y., et al. (1997). Assessment of in vivo glucose kinetics using stable isotope tracers to determine their alteration in humans during critical illness. Nihon Geka Gakkai Zasshi, 98(12), 1056-1061. [Link]

  • Bier, D. M., et al. (1977). In-vivo Measurement of Glucose and Alanine Metabolism With Stable Isotopic Tracers. The New England Journal of Medicine, 297(23), 1263-1267. [Link]

  • New England Journal of Medicine. (1977). In-vivo Measurement of Glucose and Alanine Metabolism with Stable Isotopic Tracers. [Link]

  • EMBL-EBI. 3-O-methyl-D-glucose (CHEBI:73918). [Link]

  • National Center for Biotechnology Information. Measurement of Energy Substrate Metabolism Using Stable Isotopes. [Link]

  • Kim, B., & Choi, C. S. (2020). In Vivo and In Vitro Quantification of Glucose Kinetics: From Bedside to Bench. Endocrinology and Metabolism, 35(4), 719-730. [Link]

  • Klepper, J., et al. (1999). Erythrocyte 3-O-methyl-D-glucose uptake assay for diagnosis of glucose-transporter-protein syndrome. Journal of Clinical Laboratory Analysis, 13(3), 116-121. [Link]

  • Simpson, I. A., et al. (2008). The facilitative glucose transporter GLUT3: 20 years of distinction. American Journal of Physiology-Endocrinology and Metabolism, 295(2), E242-E253. [Link]

  • Syed, I., et al. (2022). Protocol for in vivo assessment of glucose metabolism in mouse models. STAR Protocols, 3(4), 101833. [Link]

  • Fan, C., et al. (2023). Establishing mammalian GLUT kinetics and lipid composition influences in a reconstituted-liposome system. Nature Communications, 14(1), 4096. [Link]

  • Schürmann, A., et al. (1997). Kinetic resolution of the separate GLUT1 and GLUT4 glucose transport activities in 3T3-L1 cells. Biochemical Journal, 328(Pt 2), 437-443. [Link]

  • ResearchGate. (2018). Animal Models of Diabetes Methods and Protocols. [Link]

  • Arnold, M. L., et al. (2023). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. Metabolomics, 19(10), 82. [Link]

  • Yorek, M. A. (2023). Animal Models of Diabetes and Complications for Studying Disease Mechanisms. Selçuk Tıp Dergisi, 40(3), 221-231. [Link]

  • Taylor & Francis. 2 deoxy d glucose – Knowledge and References. [Link]

  • Liu, H., et al. (2016). 2-Deoxyglucose Reverses the Promoting Effect of Insulin on Colorectal Cancer Cells In Vitro. PLOS ONE, 11(3), e0151044. [Link]

Sources

Methodological & Application

Application Note: Optimization of Media and Protocols for GLUT Transport Kinetics using 3-O-Methyl-D-glucose-13C6

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The accurate measurement of glucose transport kinetics is a cornerstone of metabolic disease research, particularly in diabetes and oncology. While 2-Deoxy-D-glucose (2-DG) has historically been the standard, it conflates transport with hexokinase activity (phosphorylation/trapping).

3-O-Methyl-D-glucose (3-OMG) offers a superior alternative for isolating transport kinetics (GLUT activity) specifically. Because 3-OMG is transported by GLUTs but is not phosphorylated by hexokinase, it does not accumulate metabolically; instead, it equilibrates across the plasma membrane.

This guide details the optimization of cell culture media and extraction protocols for 3-O-Methyl-D-glucose-13C6 (3-OMG-13C6) tracer studies. Unlike radioactive assays (


H), this LC-MS/MS-based workflow offers higher specificity, safety, and the ability to multiplex with other metabolites.
Key Technical Advantages of 3-OMG-13C6
  • Decoupling: Separates GLUT transporter efficiency from downstream glycolytic enzyme activity.

  • Equilibrium Measurement: Allows calculation of intracellular water volume and equilibrium space.

  • Mass Spec Precision: The +6 Da mass shift (

    
    ) eliminates background noise from endogenous interfering isobars.
    

Mechanistic Basis & Experimental Logic

To optimize the protocol, one must understand the distinct behavior of 3-OMG compared to physiological glucose.

The "Revolving Door" Mechanism

Unlike Glucose or 2-DG, 3-OMG can exit the cell as easily as it enters. Therefore, the assay measures the initial velocity of uptake (zero-trans influx) or the equilibrium point .

G cluster_extracellular Extracellular Space (Media) cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space (Cytosol) OMG_Out 3-OMG-13C6 (Exogenous) GLUT GLUT Transporter (Bidirectional) OMG_Out->GLUT Influx (Km driven) OMG_In 3-OMG-13C6 (Free Cytosolic) GLUT->OMG_In OMG_In->GLUT Efflux (Rapid!) HK Hexokinase (Enzyme) OMG_In->HK No Reaction Metabolism Glycolysis (BLOCKED)

Figure 1: The transport mechanism of 3-OMG. Note the bidirectional transport and lack of phosphorylation (trapping), which necessitates rapid, ice-cold stopping conditions to prevent tracer loss during washing.

Media Optimization & Preparation

Standard cell culture media (e.g., DMEM, RPMI) are unsuitable for the "Pulse" phase of this assay due to high glucose concentrations (10–25 mM) which saturate GLUT transporters (Km ~1–5 mM).

A. The "Starvation" Medium
  • Purpose: To deplete intracellular glucose pools and basal insulin signaling.

  • Composition: DMEM (No Glucose, No Phenol Red) + 2 mM Glutamine.

  • Serum: 0% FBS . Serum contains insulin and unknown glucose levels.

  • Duration: 2–4 hours (Cell line dependent; HEK293 need less, Adipocytes need more).

B. The "Wash" Buffer (Critical)
  • Purpose: Removal of all competitive sugars before the pulse.

  • Composition: Krebs-Ringer HEPES (KRH) Buffer or PBS.

  • Temperature: 37°C (Warm wash is essential to maintain transporter function immediately prior to pulse).

C. The "Pulse" Medium (Tracer Formulation)

This is the solution containing your 3-OMG-13C6.

ComponentConcentrationNotes
Base Buffer KRH or PBS (pH 7.4)Must be glucose-free.
3-OMG-13C6 100 µM – 5 mM Use 100 µM for high-affinity transport (GLUT1/3/4). Use 5 mM to assess Vmax.
Unlabeled Glucose 0 mM CRITICAL. Any unlabeled glucose will act as a competitive inhibitor.
Stimulant (Optional) 100 nM InsulinAdd if measuring insulin-sensitive uptake (GLUT4 translocation).

Detailed Experimental Protocol

Phase 1: Preparation (Day 0-1)
  • Seed Cells: Seed cells in 6-well or 12-well plates. Aim for 80% confluence on the day of the assay.

  • Differentiation (Optional): If using adipocytes (3T3-L1), ensure full differentiation (Day 8+).

Phase 2: Starvation & Pulse (Day of Assay)

Self-Validating Step: Include a "Cytochalasin B" control well. This inhibitor blocks GLUTs. If your tracer signal in this well is high, your washing was insufficient.

  • Starve: Aspirate growth media. Wash 1x with warm PBS. Add Starvation Medium (see Section 3A). Incubate 2–4 hours at 37°C.

  • Wash: Aspirate starvation media. Wash 2x with Warm KRH Buffer .

    • Why? Removes residual glutamine/metabolites that might affect transport.

  • Pulse (The Reaction):

    • Add Pulse Medium containing 3-OMG-13C6.

    • Incubation Time: 1 to 5 minutes (Strictly timed).

    • Reasoning: 3-OMG equilibrates rapidly. To measure rate, you must stop before equilibrium (linear phase).

  • Stop & Quench (The "Ice" Step):

    • IMMEDIATELY aspirate Pulse media.

    • RAPIDLY add 2 mL Ice-Cold PBS containing 10 µM Cytochalasin B (or Phloretin).

    • Why? The cold temperature + inhibitor instantly locks the GLUT transporters, preventing the 3-OMG from flowing back out of the cell during the wash.

    • Wash 3x with this Ice-Cold Stop Solution.

Phase 3: Extraction & Analysis
  • Extraction:

    • Aspirate the final wash completely.

    • Add 500 µL 80% Methanol / 20% Water (pre-chilled to -80°C) .

    • Scrape cells on dry ice. Transfer lysate to Eppendorf tubes.

    • Vortex vigorously. Centrifuge at 14,000 x g for 10 min at 4°C.

    • Collect supernatant.[1]

  • LC-MS/MS Analysis:

    • Column: HILIC (e.g., Waters BEH Amide or Shodex HILICpak VG-50).

    • Mobile Phase: Acetonitrile/Water gradient with 0.1% NH4OH (Alkaline pH aids sugar ionization in negative mode).[2]

    • Target: 3-O-Methyl-D-glucose-13C6.

Workflow start Start: 80% Confluent Cells starve Serum Starvation (2-4 hrs, Glucose-Free) start->starve wash Warm KRH Wash (Remove interfering metabolites) starve->wash pulse PULSE: 3-OMG-13C6 (1-5 mins @ 37°C) wash->pulse stop STOP: Ice-Cold PBS + Cytochalasin B (Prevents Efflux) pulse->stop  Critical Timing extract Extract: 80% MeOH (-80°C) stop->extract analyze LC-MS/MS Analysis (HILIC Neg Mode) extract->analyze

Figure 2: Optimized workflow for 3-OMG-13C6 uptake. Note the transition from Warm (Pulse) to Ice-Cold (Stop) is the most critical step to prevent data loss.

LC-MS/MS Configuration (HILIC)

Because 3-OMG is an isomer of glucose, chromatographic separation or mass differentiation is required. Since we use the 13C6 analog, we rely on Mass Spectrometry for specificity.

  • Ionization Mode: ESI Negative (ESI-) is preferred for saccharides under alkaline conditions.

  • MRM Transitions:

    • 3-OMG-13C6 (Target): Precursor 199.1 (

      
      ) 
      
      
      
      Product 92.0 or 61.0 . (Note: Unlabeled 3-OMG is ~194 Da; 13C6 adds +6 Da = 200 Da. In ESI negative mode [M-H]-, the parent is ~199).
    • Internal Standard: Use a non-endogenous sugar like L-Glucose or a deuterated standard if available.

Troubleshooting & Controls

IssueProbable CauseSolution
Low Signal Intensity Efflux during wash.Ensure Stop solution is Ice Cold and contains Phloretin/Cytochalasin B . Work faster.
High Background Incomplete washing.Increase wash volume (not time). Ensure "Stop" buffer covers the entire well.
Non-Linear Uptake Incubation too long.Reduce Pulse time to 1 minute. 3-OMG equilibrates very fast.
LC-MS Peak Tailing HILIC column aging.Flush column with high water content. Check pH of mobile phase (keep alkaline).

References

  • Comparison of Glucose Analogs

    • Competition of 2-deoxy-D-glucose uptake by 3-O-methyl-D-glucose. (ResearchGate).[3]

  • LC-MS Method for Sugars (HILIC)

    • Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydr
  • Tracer Specifications (Sigma/Merck)

    • D-Glucose-13C6 Specifications and Applic
  • Sample Preparation (Quenching)

    • Preparation of cell samples for metabolomics (Oxford).

Sources

Application Note & Protocol: Leveraging 3-O-Methyl-D-glucose-¹³C₆ as a Recovery Standard for Robust Metabolomic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

Metabolomics aims to provide a comprehensive snapshot of the small molecules within a biological system, offering profound insights into its physiological state. However, the multi-step nature of metabolomic workflows, from sample collection to final analysis, introduces significant potential for variability, which can obscure true biological differences. A critical strategy to mitigate this is the use of internal standards. This document provides a detailed guide on the theory and practical application of 3-O-Methyl-D-glucose-¹³C₆ (3-OMG-¹³C₆) as a recovery standard in mass spectrometry-based metabolomics. Due to its unique biochemical properties—being transported into cells like glucose but not metabolized—3-OMG serves as an exceptional tool to monitor and correct for analyte loss throughout the entire sample preparation and analysis pipeline, thereby ensuring data integrity and reproducibility.

The Foundational Challenge in Metabolomics: Managing Analytical Variability

Non-targeted metabolomic analysis encompasses a series of intricate steps, including sample quenching, metabolite extraction, and instrumental analysis, typically by liquid chromatography-mass spectrometry (LC-MS).[1][2] Each of these stages is a potential source of non-biological variation that can compromise the accuracy and reproducibility of the results.[3] Analyte loss can occur due to incomplete extraction, degradation during processing, ion suppression in the mass spectrometer, or inconsistent injection volumes.[4][5]

To achieve reliable and comparable data, especially in large-scale studies or when comparing results across different laboratories, it is imperative to account for this technical variability.[3][6] While various data normalization strategies exist, the use of a well-chosen internal standard added at the very beginning of the workflow is a cornerstone of robust analytical method validation.[7][8] An ideal internal standard should mimic the behavior of the analytes of interest throughout the entire process but be distinguishable from them in the final analysis.[9] Stable isotope-labeled (SIL) compounds are considered the gold standard for this purpose.[7][8]

The Ideal Recovery Standard: Why 3-O-Methyl-D-glucose?

3-O-Methyl-D-glucose (3-OMG) is a synthetic, non-metabolizable analog of D-glucose.[10] Its structure is identical to D-glucose except for a methyl group substituting the hydroxyl group at the C-3 position.[10][11] This seemingly minor modification has profound biological consequences that make it an exemplary recovery standard.

Key Properties of 3-O-Methyl-D-glucose:

  • Transported like Glucose: 3-OMG is recognized and transported across cell membranes by the same glucose transporter (GLUT) proteins that transport D-glucose.[10][12] This ensures that it is subjected to the same cellular uptake dynamics as endogenous glucose and related sugars.

  • Biologically Inert: Crucially, the methyl group at the C-3 position prevents phosphorylation by hexokinase, the first and committing step of glycolysis.[10][11][13] This blockade renders 3-OMG metabolically inert; it enters the cell but is not consumed in downstream pathways.[13][14] Studies have confirmed its high metabolic stability in various tissues, with 97-100% of the compound remaining unmetabolized in brain tissue after administration.[15][16]

  • Physicochemically Representative: As a polar carbohydrate, 3-OMG shares similar physicochemical properties (e.g., solubility) with a large and important class of central carbon metabolites, including sugars, sugar phosphates, and organic acids. This similarity ensures it behaves comparably during extraction procedures.

The isotopically labeled version, 3-O-Methyl-D-glucose-¹³C₆ , retains all these beneficial biological properties while providing a distinct mass shift (+6 Da) from its unlabeled counterpart, allowing for its unambiguous detection and quantification by mass spectrometry without interfering with the measurement of endogenous metabolites.[17][18]

Workflow Logic: The Role of a Recovery Standard

The diagram below illustrates the principle of using an "add-in" recovery standard like 3-OMG-¹³C₆ to monitor and correct for analyte loss across the entire experimental workflow.

G A Biological Sample (e.g., Cells, Plasma) B Spike with 3-OMG-¹³C₆ Standard A->B Step 1: Add Standard Early C Quenching & Metabolite Extraction B->C D Sample Cleanup (e.g., Protein Precipitation) C->D E LC-MS Analysis D->E F Data Acquisition E->F G Measure Peak Areas: - Endogenous Metabolites - 3-OMG-¹³C₆ F->G H Calculate Recovery Factor (Based on 3-OMG-¹³C₆) G->H I Normalize Metabolite Data H->I J Biologically Relevant Metabolite Levels I->J Final Output

Caption: Workflow for using 3-OMG-¹³C₆ as a recovery standard.

Experimental Protocols

The following protocols provide a step-by-step methodology for incorporating 3-OMG-¹³C₆ into typical metabolomics workflows for adherent cell cultures and plasma samples.

Protocol 1: Intracellular Metabolomics of Adherent Mammalian Cells

This protocol is designed to measure metabolites within cultured cells, using 3-OMG-¹³C₆ to account for variations in cell washing, extraction efficiency, and analytical performance.

Materials:

  • Adherent cells cultured in multi-well plates (e.g., 6-well or 12-well)

  • 3-O-Methyl-D-glucose-¹³C₆ (e.g., Cambridge Isotope Laboratories, Inc., CLM-10492)[17]

  • Stock Solution: Prepare a 1 mg/mL stock of 3-OMG-¹³C₆ in Milli-Q water.

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Extraction Solvent: 80% Methanol (LC-MS Grade) in Milli-Q water, pre-chilled to -80°C.

  • Cell Scraper

  • Centrifuge capable of 4°C and >12,000 x g

  • LC-MS autosampler vials

Procedure:

  • Cell Culture: Grow cells to the desired confluency under specific experimental conditions. It is recommended to have at least 3-6 biological replicates per condition.

  • Preparation: Place the cell culture plate on ice. Prepare the extraction solvent and place it in a -80°C freezer or on dry ice.

  • Media Removal & Washing: Aspirate the culture medium completely. Immediately wash the cells twice with 1 mL of ice-cold PBS per well to remove extracellular metabolites. Perform this step quickly to minimize metabolic changes.[19]

  • Spiking the Standard: To each well, add a precise volume of the 80% methanol extraction solvent. Immediately after, spike each sample with a known amount of the 3-OMG-¹³C₆ stock solution. The final concentration should be determined empirically but a target of 1-5 µM in the final extract is a good starting point.

    • Expert Insight: Spiking the standard into the extraction solvent just before addition to the cells ensures it is present from the very first moment of cell lysis and extraction. This is crucial for it to accurately reflect analyte loss during this critical step.

  • Metabolite Extraction: Place the plate on a rocker or shaker at 4°C for 10-15 minutes to ensure thorough extraction.

  • Cell Lysis & Collection: Using a cell scraper, scrape the cells from the surface of each well into the methanol solution. Pipette the entire cell lysate/solvent mixture into a pre-chilled microcentrifuge tube.

  • Protein Precipitation: Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[20]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new, clean autosampler vial for LC-MS analysis.

  • Quality Control (QC) Sample: Create a pooled QC sample by combining a small, equal aliquot (e.g., 20 µL) from every sample.[6][21] This QC sample should be injected periodically (e.g., every 8-10 samples) throughout the analytical run to monitor instrument stability.[7]

Protocol 2: Analysis of Plasma Samples

This protocol details the use of 3-OMG-¹³C₆ for monitoring recovery during the protein precipitation and extraction of metabolites from plasma or serum.

Materials:

  • Plasma/Serum samples, stored at -80°C

  • 3-O-Methyl-D-glucose-¹³C₆ Stock Solution (as above)

  • Extraction Solvent: Acetonitrile (LC-MS Grade) with 0.1% formic acid, pre-chilled to -20°C.

  • Centrifuge capable of 4°C and >12,000 x g

  • LC-MS autosampler vials

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting and Spiking: In a microcentrifuge tube, add a known volume of plasma (e.g., 50 µL). To this, add a precise volume of the 3-OMG-¹³C₆ stock solution.

    • Trustworthiness Check: The standard must be added before the protein precipitation step. Adding it after would negate its function as a monitor for extraction efficiency.[22][23]

  • Protein Precipitation: Add 4 volumes (e.g., 200 µL) of the ice-cold acetonitrile extraction solvent to the plasma.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete mixing and protein denaturation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at >12,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the clear supernatant to a new autosampler vial for analysis.

  • QC Sample Preparation: As described in Protocol 1, create a pooled QC sample from all plasma extracts.

Data Analysis and Normalization

The ultimate goal of using the recovery standard is to correct the measured intensity of each endogenous metabolite for sample-specific losses.

Data Normalization Workflow:

G Data Raw Data Peak areas for all metabolites and 3-OMG-¹³C₆ in each sample Calc Calculate Recovery For each sample 'i': Recovery_i = (Area_3OMG_i) / (Median_Area_3OMG_all_samples) Data->Calc Norm Normalize Data For each metabolite 'j' in sample 'i': Normalized_Area_j,i = (Raw_Area_j,i) / (Recovery_i) Calc->Norm Result Normalized Dataset Ready for Statistical Analysis Norm->Result

Caption: Step-by-step data normalization using the recovery standard.

Step-by-Step Guide:

  • Data Extraction: After LC-MS analysis, extract the peak areas for all identified endogenous metabolites and for 3-OMG-¹³C₆ (using its specific m/z) for every sample.

  • Assess Standard Stability: First, examine the raw peak area of 3-OMG-¹³C₆ across all samples. High variability in its signal (e.g., a coefficient of variation >30%) indicates significant and inconsistent sample loss, which validates the necessity of normalization.

  • Calculate Normalization Factor: For each individual sample, the normalization factor is the peak area of 3-OMG-¹³C₆ in that sample divided by the median peak area of 3-OMG-¹³C₆ across all experimental samples. Using the median provides a more robust central tendency measure that is less sensitive to outliers.

  • Apply Correction: Divide the raw peak area of every endogenous metabolite in a given sample by that sample's calculated normalization factor.

  • Final Dataset: The resulting dataset is now normalized for procedural variability, providing a more accurate representation of the true biological differences between samples.

Data Presentation & Expected Outcomes

The effective use of a recovery standard should demonstrably reduce the technical variation in the dataset. This is best assessed by comparing the coefficient of variation (%CV) of metabolite signals in the pooled QC samples before and after normalization.

Table 1: Impact of Normalization on Data Quality (Illustrative Data)

Metabolite ClassAnalyte Example%CV in QC Samples (Raw Data)%CV in QC Samples (Normalized Data)Data Quality Improvement
Sugars Glucose28%9%Significant
Amino Acids Glutamine25%11%Significant
Organic Acids Lactate31%12%Significant
Nucleotides ATP22%10%Significant

As shown in the table, normalization using a recovery standard is expected to substantially decrease the %CV, ideally to below 15-20% for most analytes in QC samples. This reduction in variance enhances the statistical power to detect genuine biological changes.[6]

Conclusion: Ensuring Trustworthy Metabolomic Insights

In the complex and sensitive field of metabolomics, analytical rigor is paramount. The incorporation of a metabolically inert, isotopically labeled recovery standard like 3-O-Methyl-D-glucose-¹³C₆ is not merely a suggestion but a foundational component of a self-validating experimental system.[2][24] By adding this standard at the earliest stage of sample preparation, researchers can effectively monitor and correct for analyte loss across the entire workflow. This practice dramatically improves data quality, enhances statistical power, and ultimately increases confidence in the biological interpretation of the results. Adopting this robust methodology is a critical step towards achieving reproducible and impactful findings in metabolomics research and its application in drug development and clinical diagnostics.

References

  • 3-O-Methylglucose | C7H14O6 | CID 8973. PubChem, National Center for Biotechnology Information. [Link]

  • Method validation strategies involved in non-targeted metabolomics. Journal of Chromatography A. [Link]

  • Metabolomics Quality Control, Reproducibility & Method Validation Guide. Arome Science. [Link]

  • Challenges in the Metabolomics-Based Biomarker Validation Pipeline. PMC, National Center for Biotechnology Information. [Link]

  • Method validation strategies involved in non-targeted metabolomics. PubMed, National Center for Biotechnology Information. [Link]

  • 3-O-methyl-D-glucose (CHEBI:73918). EMBL-EBI. [Link]

  • Metabolic Stability of 3‐O‐Methyl‐d‐Glucose in Brain and Other Tissues. ResearchGate. [Link]

  • Metabolic Stability of 3-O-methyl-D-glucose in Brain and Other Tissues. PubMed, National Center for Biotechnology Information. [Link]

  • Quantitative Assessment of Glucose Transport in Human Skeletal Muscle: Dynamic Positron Emission Tomography Imaging of [O-Methyl-11C]3-O-Methyl-d-glucose. Oxford Academic. [Link]

  • Assessment of Radiolabeled d‐Glucose and the Nonmetabolizable Analog 3‐O‐Methyl‐d‐Glucose as Tools for In Vivo Absorption Studies. The University of Chicago Press: Journals. [Link]

  • 3-O-Methyl-D-Glucose. MP Biomedicals. [Link]

  • Analysis types and quantification methods applied in UHPLC-MS metabolomics research. Institute of Molecular and Translational Medicine. [Link]

  • Sample preparation in metabolomics. SlideShare. [Link]

  • Reducing Time and Increasing Sensitivity in Sample Preparation for Adherent Mammalian Cell Metabolomics. PMC, National Center for Biotechnology Information. [Link]

  • Metabolomics Sample Extraction. MetwareBio. [Link]

  • Sample Collection, Storage and Preparation. Chromatographic Methods in Metabolomics, Wiley Online Library. [Link]

  • Normalization method for metabolomics data using optimal selection of multiple internal standards. PMC, National Center for Biotechnology Information. [Link]

  • Why are Internal Standard Sets important? IROA Technologies. [Link]

  • Guide to cell extraction, sample normalisation and sample submission for metabolomics. University of Oxford. [Link]

  • Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. PMC, National Center for Biotechnology Information. [Link]

  • Normalization and integration of large-scale metabolomics data using support vector regression. SpringerLink. [Link]

  • Why Mass Spectrometry Reference Standards Ensure Accuracy. IROA Technologies. [Link]

  • How Metabolomics Normalization Enhances Reproducibility in Studies. IROA Technologies. [Link]

  • A Comparison of Various Normalization Methods for LC/MS Metabolomics Data. Metabolon. [Link]

  • Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures. MDPI. [Link]

  • Preparation of cell samples for metabolomics. Mass Spectrometry Research Facility, University of Oxford. [Link]

  • Reference Standardization for Mass Spectrometry and High-resolution Metabolomics Applications to Exposome Research. PMC, National Center for Biotechnology Information. [Link]

  • A protocol for LC-MS metabolomic data processing using chemometric tools. Research Square. [Link]

  • Liquid Chromatography High-Resolution Mass Spectrometry metabolomics analysis: from preparation to injection. Protocols.io. [Link]

  • Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis. ResearchGate. [Link]

  • Use of Metabolomics to Trend Recovery and Therapy After Injury in Critically Ill Trauma Patients. PMC, National Center for Biotechnology Information. [Link]

  • The role of reporting standards for metabolite annotation and identification in metabolomic studies. PMC, National Center for Biotechnology Information. [Link]

  • Protocols used for LC-MS analysis. Metabolomics Core Facility, EMBL. [Link]

Sources

experimental design for SGLT1 inhibition studies using 13C6-3-OMG

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental design for quantifying Sodium-Glucose Cotransporter 1 (SGLT1) activity using 13C6-3-O-Methylglucose (13C6-3-OMG) . Unlike native glucose, 3-OMG is a non-metabolizable glucose analog that is actively transported by SGLT1 but is not a substrate for hexokinase. This unique property decouples absorption from metabolism , providing a direct, unconfounded readout of intestinal transporter kinetics. This protocol is critical for evaluating novel SGLT1 inhibitors (e.g., mizagliflozin, sotagliflozin) and distinguishing their effects from SGLT2-mediated renal clearance.

Scientific Rationale & Mechanism

The "Metabolic Shield" Advantage

Standard Oral Glucose Tolerance Tests (OGTT) using 13C-Glucose are flawed for transporter studies because the tracer is rapidly metabolized by the liver (first-pass effect) and peripheral tissues (glycolysis). A reduction in plasma 13C-Glucose could stem from delayed absorption (SGLT1 inhibition) OR increased tissue uptake (insulin sensitivity).

13C6-3-OMG resolves this by acting as a "metabolic shield":

  • Intestinal Uptake: Transported across the apical membrane of enterocytes solely by SGLT1 .[1]

  • Basolateral Efflux: Exits enterocytes into the portal vein via GLUT2 .

  • Systemic Circulation: It is not phosphorylated by hexokinase and cannot enter glycolysis or glycogen synthesis.

  • Excretion: It circulates until filtered by the kidney, where it is reabsorbed by SGLT1/SGLT2 or excreted.

Therefore, the Rate of Appearance (Ra) of 13C6-3-OMG in plasma immediately following an oral dose is a mathematically pure index of SGLT1 velocity.

Pathway Visualization

The following diagram illustrates the differential handling of 3-OMG versus native glucose, highlighting the SGLT1-specific entry point.

SGLT1_Pathway Lumen Intestinal Lumen (Substrate Pool) SGLT1 SGLT1 Transporter (Target) Lumen->SGLT1 13C6-3-OMG Enterocyte Enterocyte (Cytosol) SGLT1->Enterocyte Hexokinase Hexokinase (Metabolism) Enterocyte->Hexokinase Blocked GLUT2 GLUT2 (Efflux) Enterocyte->GLUT2 Diffusion Blood Systemic Circulation (Plasma) GLUT2->Blood Measurable Signal Urine Renal Excretion Blood->Urine Filtration Inhibitor SGLT1 Inhibitor (e.g., Sotagliflozin) Inhibitor->SGLT1 Blocks Uptake

Caption: 13C6-3-OMG bypasses intracellular metabolism (Hexokinase), making plasma levels a direct function of SGLT1 activity.

Experimental Protocol (Pre-Clinical Mouse Model)

This protocol is designed for C57BL/6J mice but is scalable to rats or humans with dose adjustments.

A. Materials
  • Tracer: 13C6-3-O-Methyl-D-glucose (Ensure >99% isotopic purity).

  • Vehicle: 0.5% Methylcellulose or specific buffer for your inhibitor.

  • Inhibitor: Test compound (e.g., Sotagliflozin) and Positive Control (Phlorizin).

  • Internal Standard (IS): D3-3-O-Methylglucose (Deuterated) for LC-MS normalization.

B. Study Groups
GroupNPre-Treatment (T = -30 min)Challenge (T = 0 min)Purpose
A 8Vehicle (PO)13C6-3-OMG (PO)Baseline Absorption
B 8Test Inhibitor Low Dose (PO)13C6-3-OMG (PO)Dose-Response
C 8Test Inhibitor High Dose (PO)13C6-3-OMG (PO)Dose-Response
D 6Phlorizin (60 mg/kg PO)13C6-3-OMG (PO)Assay Validation (Max Inhibition)
C. Step-by-Step Workflow
  • Fasting (Critical): Fast mice for 4–6 hours prior to the experiment. Overnight fasting is often too severe for SGLT1 expression stability; morning fast is preferred.

  • Acclimatization: Weigh animals and calculate dose volumes (typically 10 mL/kg).

  • Inhibitor Dosing (T = -30 min): Administer the Test Inhibitor or Vehicle via oral gavage.

    • Why -30 min? Allows the drug to coat the intestinal lumen and bind SGLT1 before the substrate arrives.

  • Tracer Challenge (T = 0 min): Administer 13C6-3-OMG via oral gavage.

    • Dose:0.5 g/kg to 1.0 g/kg . (A pharmacological load is necessary to challenge the transporter capacity).

  • Blood Sampling: Collect 20 µL whole blood via tail vein microsampling.

    • Timepoints: 0 (pre-tracer), 15, 30, 60, 120 minutes.

    • Note: The 0-30 min slope and Cmax are the primary readouts for SGLT1 inhibition.

  • Sample Processing:

    • Mix blood immediately with 2 µL EDTA (anticoagulant).

    • Centrifuge at 2000 x g for 10 min at 4°C.

    • Harvest plasma and store at -80°C.

Workflow Diagram

Experimental_Workflow cluster_sampling Microsampling (Tail Vein) Start Start: 08:00 AM 4-6h Fast Dose1 T = -30 min Administer Inhibitor (PO) Start->Dose1 Dose2 T = 0 min Administer 13C6-3-OMG (PO) Dose1->Dose2 S1 15 min Dose2->S1 S2 30 min (Peak Absorption) S1->S2 S3 60 min S2->S3 S4 120 min S3->S4 Analysis LC-MS/MS Analysis (Target: 13C6-3-OMG) S4->Analysis

Caption: Temporal workflow emphasizing the pre-incubation of the inhibitor and critical sampling window.

Analytical Method: LC-MS/MS Quantitation

Detection of 13C6-3-OMG requires a sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[2]

Sample Preparation
  • Thaw plasma on ice.

  • Add 10 µL Plasma to 90 µL Extraction Solvent (80% Acetonitrile/20% Water containing 200 ng/mL D3-3-OMG internal standard).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 15,000 x g for 10 min.

  • Inject 2 µL of supernatant.

LC Parameters
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required for polar sugars.

    • Recommended: Waters BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% NH4OH (Ammonium Hydroxide) pH 9.0.

  • Mobile Phase B: Acetonitrile + 0.1% NH4OH.

  • Gradient: 90% B to 60% B over 5 minutes.

MS/MS Transitions (Negative Mode ESI)

Sugars often ionize better in negative mode as [M-H]- or as chloride adducts [M+Cl]-. However, for 3-OMG, the deprotonated ion is standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
3-OMG (Native) 193.1 [M-H]-101.015
13C6-3-OMG (Tracer) 199.1 [M-H]-107.015
D3-3-OMG (IS) 196.1 [M-H]-104.015

Note: 13C6 adds +6 Da to the mass. The product ion shift confirms the carbon backbone is intact.

Data Analysis & Interpretation

Calculations
  • Normalization: Calculate the Area Ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Quantification: Interpolate concentration using a standard curve prepared in blank plasma (Range: 0.1 – 100 µg/mL).

  • AUC (Area Under the Curve): Calculate AUC(0-120min) using the trapezoidal rule.

  • Inhibition %:

    
    
    
Interpreting the Curve
  • Reduced Cmax & Delayed Tmax: Indicates effective SGLT1 inhibition in the gut. Reductions in the first 30 minutes are the most specific indicator of absorption blockade.

  • Faster Clearance (Steeper drop after peak): May indicate SGLT2 inhibition (renal effect), as the tracer is not being reabsorbed from urine.

    • Distinction: A pure SGLT1 inhibitor lowers the peak. A pure SGLT2 inhibitor might not lower the peak (absorption is normal) but will lower the tail (faster excretion).

References

  • Dobbins, R. L., et al. (2015). "Selective sodium-dependent glucose transporter 1 inhibitors block glucose absorption and impair glucose-dependent insulinotropic peptide release."[3] American Journal of Physiology-Gastrointestinal and Liver Physiology, 308(11), G946-G954.

  • Powell, D. R., et al. (2013). "LX4211 (Sotagliflozin) increases urinary glucose excretion by inhibiting sodium glucose cotransporter 2 and delays intestinal glucose absorption by inhibiting sodium glucose cotransporter 1." Journal of Pharmacology and Experimental Therapeutics, 345(2), 250-259.

  • Gorboulev, V., et al. (2012). "Na+-D-glucose cotransporter SGLT1 is pivotal for intestinal glucose absorption and glucose-dependent incretin secretion." Diabetes, 61(1), 187-196.

  • Wright, E. M., Loo, D. D., & Hirayama, B. A. (2011). "Biology of human sodium glucose transporters." Physiological Reviews, 91(2), 733-794.

  • Sims, K. E., et al. (2020). "Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine... and 13C Tracers." MDPI Molecules, 25(21), 5135.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Ionization Efficiency of 3-O-Methyl-D-glucose-13C6 in ESI-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of 3-O-Methyl-D-glucose-13C6 by Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals who utilize this stable isotope-labeled sugar as a tracer or internal standard for glucose transport studies[1][2].

Analyzing neutral, polar molecules like 3-O-Methyl-D-glucose presents a unique set of challenges in ESI-MS. Due to their hydrophilicity and lack of easily ionizable functional groups, these compounds often exhibit poor ionization efficiency, leading to low sensitivity and inconsistent results[3][4]. This guide provides a structured approach to troubleshooting and optimization, drawing on established principles of electrospray ionization and field-proven methodologies to enhance your analytical outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-O-Methyl-D-glucose-13C6 signal weak or inconsistent in ESI-MS?

This is the most common issue and typically stems from the inherent chemical nature of the analyte. Neutral sugars have low gas-phase proton affinities, meaning they do not readily accept a proton to form an [M+H]⁺ ion[4]. Successful analysis, therefore, relies almost entirely on forming more stable adducts with cations (e.g., sodium, ammonium) or anions, which requires careful optimization of the mobile phase and instrument settings[3][5][6].

Q2: Should I use positive or negative ion mode for my analysis?

Both modes can be viable, but positive ion mode is generally the most successful and recommended starting point . In positive mode, 3-O-Methyl-D-glucose-13C6 readily forms adducts with sodium ([M+Na]⁺) and ammonium ([M+NH₄]⁺)[7]. The sodium adduct is often particularly stable and abundant, even with trace amounts of sodium present in the system[8]. Negative ion mode can also be used to detect the deprotonated molecule ([M-H]⁻) or adducts with anions like formate ([M+HCOO]⁻) or acetate ([M+CH₃COO]⁻), but this may require different mobile phase conditions[9].

Q3: What is the most common ion I should be looking for?

Given the molecular weight of 3-O-Methyl-D-glucose-13C6 is approximately 200.14 g/mol (C: 13.00335 x 6 + H: 1.007825 x 14 + O: 15.99491 x 6)[10], you should primarily target the following adducts:

  • Positive Mode:

    • Sodium Adduct [M+Na]⁺: m/z ~223.13

    • Ammonium Adduct [M+NH₄]⁺: m/z ~218.17

    • Potassium Adduct [M+K]⁺: m/z ~239.09 (often seen as a contaminant)

  • Negative Mode:

    • Formate Adduct [M+HCOO]⁻: m/z ~245.13

    • Acetate Adduct [M+CH₃COO]⁻: m/z ~259.15

    • De-protonated Ion [M-H]⁻: m/z ~199.13

Q4: Does the ¹³C₆ isotopic label affect ionization efficiency?

No, the stable isotope label does not significantly alter the chemical properties that govern ionization. The ionization behavior of 3-O-Methyl-D-glucose-13C6 will be virtually identical to its unlabeled counterpart. The only practical difference is the mass-to-charge (m/z) ratio, which will be 6 Da higher than the unlabeled compound[2][11]. All optimization strategies applicable to the unlabeled molecule apply directly to the labeled version.

Troubleshooting and Optimization Guide

This section is structured to diagnose and solve common issues in a logical sequence, from sample preparation to final instrument settings.

Problem 1: Low or No Signal Intensity

A weak or absent signal is the primary indicator of suboptimal ionization. The causes can be broadly categorized into inefficient ion formation and poor instrument settings.

start Low / No Signal check_basics Perform Basic System Checks start->check_basics spray_check Is there a stable spray? check_basics->spray_check optimize_mp Optimize Mobile Phase for Adducts adduct_strategy Implement Adduct-Enhancing Additive optimize_mp->adduct_strategy tune_source Tune ESI Source Parameters source_voltages Optimize Voltages (Capillary, Cone/Fragmentor) tune_source->source_voltages lc_check LC-MS connection okay? Mobile phase flowing? spray_check->lc_check Yes fail Issue Persists: Consult Maintenance Log spray_check->fail No lc_check->optimize_mp Yes lc_check->fail No solvent_comp Adjust Solvent Composition adduct_strategy->solvent_comp solvent_comp->tune_source source_gases Optimize Gas Flow & Temperature source_voltages->source_gases source_position Optimize Sprayer Position source_gases->source_position success Signal Improved source_position->success

Caption: Troubleshooting workflow for low signal.

The Underlying Science: The electrospray process transforms ions from solution to the gas phase. For neutral molecules like sugars, this transformation is inefficient unless they are "pre-ionized" in the droplet by forming adducts with available ions. Your primary goal is to control and promote the formation of a single, stable adduct.

Solutions:

  • Promote Adduct Formation (Mobile Phase Additives): This is the most effective strategy[5][6]. Do not rely on background contaminants (like sodium from glassware) for adduct formation, as this leads to poor reproducibility.

    • For [M+Na]⁺: Add 1-5 mM sodium acetate or sodium formate to your mobile phase. Sodium adducts of sugars are highly stable[8].

    • For [M+NH₄]⁺: Add 5-10 mM ammonium formate or ammonium acetate. This is a common choice as it is volatile and less likely to contaminate the system long-term[12][13].

    • For Negative Mode: Add 5-10 mM ammonium acetate or ammonium formate to promote [M+CH₃COO]⁻ or [M+HCOO]⁻ adducts.

  • Optimize Solvent Composition: The organic solvent affects droplet surface tension and evaporation rate, which are key to ESI efficiency[14].

    • Start with a typical reversed-phase gradient of Water:Acetonitrile or Water:Methanol.

    • If using a highly aqueous mobile phase (>95% water), signal intensity can suffer due to high surface tension. The addition of a small amount of a less polar solvent like isopropanol (1-2%) can sometimes improve spray stability and signal[14].

Ion Mode Target Adduct Recommended Additive Typical Concentration Rationale & Comments
Positive [M+Na]⁺Sodium Acetate or Formate1-5 mMForms highly stable adducts with sugars, often providing the strongest signal. Can lead to system contamination over time.[5][8]
Positive [M+NH₄]⁺Ammonium Formate or Acetate5-10 mMVolatile additive, less likely to build up in the MS. Good for LC-MS compatibility.[12][13]
Negative [M+HCOO]⁻Ammonium Formate5-10 mMProvides a source of formate ions for stable adduct formation in negative mode.[9]
Negative [M+CH₃COO]⁻Ammonium Acetate5-10 mMProvides a source of acetate ions for stable adduct formation in negative mode.
Table 1: Recommended Mobile Phase Additives for 3-O-Methyl-D-glucose-¹³C₆ Analysis.

The Underlying Science: ESI source parameters control the physical processes of droplet formation, desolvation (solvent removal), and ion transfer into the mass spectrometer. Each parameter is interconnected and must be optimized for your specific analyte and mobile phase conditions[15][16].

Solutions:

  • Systematic Parameter Tuning: Infuse a solution of your analyte (~1 µg/mL) in the final mobile phase composition and manually tune the source parameters to maximize the signal of your target adduct.

  • Focus on Key Parameters:

    • Capillary/Spray Voltage: Adjust for a stable spray. Too high a voltage can cause corona discharge, which appears as noisy, unstable signal and the presence of solvent cluster ions[17].

    • Drying Gas Temperature & Flow: These are critical for desolvation. Start with moderate settings (e.g., 300-350 °C, 10-12 L/min) and adjust. Insufficient drying leads to solvent adducts (e.g., [M+Na+CH₃OH]⁺); excessive heat can potentially cause in-source degradation, though less likely for this stable compound.

    • Nebulizer Gas Pressure: This affects the initial droplet size. Higher LC flow rates typically require higher nebulizer pressures[18].

    • Cone/Fragmentor/Declustering Potential: This voltage helps to remove remaining solvent molecules from the ion before it enters the mass analyzer. Optimize this to maximize your target ion's signal without causing fragmentation. A gentle potential is usually best for adducts.

Parameter Influence on Ionization Troubleshooting Tip
Capillary Voltage Drives the electrospray process and droplet charging.Optimize for a stable ion current. Too high can cause discharge; too low results in poor spray formation.[15][17]
Drying Gas Temp/Flow Controls the rate of solvent evaporation from droplets.Increase temperature/flow for higher organic content or flow rates. Insufficient drying leads to solvent clusters.[14][19]
Nebulizer Gas Flow Assists in forming fine droplets at the sprayer tip.Higher LC flow rates require higher nebulizer gas flow. Affects spray shape and stability.[18]
Cone/Declustering Potential Removes solvent molecules from ions (desolvation) and transfers them into the vacuum region.Optimize to maximize adduct signal. If set too high, it will break apart the adduct ion (in-source fragmentation).[20]
Sprayer Position Affects how efficiently ions are sampled by the MS inlet.Small, polar analytes often benefit from a position further from the inlet. Optimize both axial and lateral positions.[15][17]
Table 2: Key ESI-MS Parameters and Their Influence on Ionization.
In-Depth Experimental Protocols
Protocol 1: Mobile Phase Optimization for [M+Na]⁺ Adduct Formation

This protocol details a systematic approach to finding the optimal mobile phase for maximizing the sodium adduct of 3-O-Methyl-D-glucose-13C6.

Materials:

  • 3-O-Methyl-D-glucose-13C6 standard

  • LC-MS grade Water

  • LC-MS grade Acetonitrile or Methanol

  • Sodium Acetate (high purity)

  • Infusion pump and syringe

  • Your LC-MS system

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 100 µg/mL stock solution of 3-O-Methyl-D-glucose-13C6 in 50:50 Water:Acetonitrile.

    • Prepare a 100 mM stock solution of sodium acetate in LC-MS grade water.

  • Prepare Infusion Solution:

    • In a clean vial, combine:

      • 10 µL of the analyte stock solution (final concentration ~1 µg/mL).

      • 500 µL of Water.

      • 500 µL of Acetonitrile.

      • 10 µL of the 100 mM sodium acetate stock (final concentration ~1 mM).

  • Set Up Infusion:

    • Load the solution into a syringe and place it on the infusion pump.

    • Connect the pump directly to the ESI source of the mass spectrometer.

    • Begin infusion at a typical LC flow rate for your system (e.g., 0.2 - 0.5 mL/min).

  • Initial MS Settings (Positive Ion Mode):

    • Set the instrument to scan a mass range that includes your target ion (e.g., m/z 150-300).

    • Use default source parameters as a starting point.

  • Optimization:

    • Confirm the presence of the target ion at m/z ~223.13.

    • Systematically adjust one parameter at a time (Capillary Voltage, Drying Gas Temp, Nebulizer Pressure, etc.) as described in Problem 1, Cause B .

    • For each parameter, adjust it up and down to find the value that gives the maximum, stable signal for m/z 223.13.

    • Once all parameters are optimized, the conditions can be transferred to your LC method.

References
  • Shojaee-Moradie, F., Jackson, N. C., Jones, R. H., Mallet, A. I., Hovorka, R., & Umpleby, A. M. (1996). Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo. Journal of Mass Spectrometry, 31(9), 961-966. [Link]

  • Harvey, D. J. (2022). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews, 122(8), 7840-7908. [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • Ivanisevic, J., & Want, E. J. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 123. [Link]

  • LCGC International. (2015). Tips for Optimizing Key Parameters in LC–MS. LCGC International. [Link]

  • Cajka, T., & Fiehn, O. (2023). Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling. Metabolites, 13(9), 969. [Link]

  • Ruf, A., Kanawati, B., Schmitt-Kopplin, P., & Henri, C. (2022). Dihydrogen phosphate anion boosts the detection of sugars in electrospray ionization mass spectrometry: A combined experimental and computational investigation. Rapid Communications in Mass Spectrometry, 36(1), e9199. [Link]

  • Demian, W. L. L., & Jirik, F. R. (2014). The in situ gas-phase formation of a C-glycoside ion obtained during electrospray ionization tandem mass spectrometry. A unique intramolecular mechanism involving an ion-molecule reaction. Journal of Mass Spectrometry, 49(8), 733-742. [Link]

  • Kruve, A., & Kaupmees, K. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, 28(5), 887-894. [Link]

  • Kisiel, W., & Stojakowska, A. (2011). Studies of iridoid glycosides using liquid chromatography/electrospray ionization tandem mass spectrometry. Phytochemical Analysis, 22(5), 447-452. [Link]

  • Kruve, A., & Kaupmees, K. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, 28(5), 887–894. [Link]

  • LCGC International. (2021). Optimizing LC–MS and LC–MS-MS Methods. LCGC International. [Link]

  • Barnes, S., Kirk, M., & Coward, L. (n.d.). Lab Exercise: LC/MS/MS Analysis of o-glycoside and C-glycoside. The University of Alabama at Birmingham. [Link]

  • de Souza, E. L., et al. (2015). Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. Journal of The American Society for Mass Spectrometry, 26(4), 547-556. [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. [Link]

  • Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go?. Biotage. [Link]

  • Liu, H., et al. (2013). Identification of Glycoside Compounds from Tobacco by High Performance Liquid Chromatography/Electrospray Ionization Linear Ion-Trap Tandem Mass Spectrometry Coupled with Electrospray Ionization Orbitrap Mass Spectrometry. Journal of the Brazilian Chemical Society, 24(9), 1465-1475. [Link]

  • Agilent Technologies. (n.d.). Optimizing the Agilent Multimode Source. Agilent Technologies. [Link]

  • Tanaka, H., et al. (2023). Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2-propanol-free reversed-phase ion-pair liquid chromatography/mass spectrometry. Journal of Chromatography A, 1709, 464379. [Link]

  • Wang, W., et al. (2015). Improvement of sugar analysis sensitivity using anion-exchange chromatography-electrospray ionization mass spectrometry with sheath liquid interface. Journal of Chromatography A, 1366, 51-58. [Link]

  • ResearchGate. (n.d.). Mass spectrum of 3-O-Methyl-d-glucose with Retention Time (RT)= 13.283. ResearchGate. [Link]

  • ResearchGate. (n.d.). Investigating the Impact of Glucose, Sucrose, and Glycerol on Protein Structure and Dynamics Using Electrospray Ionization-Mass Spectrometry. ResearchGate. [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]

  • LCGC. (2020). The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. LCGC. [Link]

  • Kiontke, A., Oliveira-Birkmeier, A., Opitz, A., & Birkemeyer, C. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE, 11(12), e0167502. [Link]

  • ResearchGate. (n.d.). ESI mass spectra of glucose. ResearchGate. [Link]

  • ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Aalizadeh, R., et al. (2024). Ionization efficiency prediction of electrospray ionization mass spectrometry analytes based on molecular fingerprints and cumulative neutral losses. Journal of Cheminformatics, 16(1), 16. [Link]

  • Shimadzu. (n.d.). LCMS Troubleshooting Tips. Shimadzu. [Link]

  • Max Planck Society. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. MPG.PuRe. [Link]

Sources

Technical Support Center: Chromatographic Isolation of 3-O-Methyl-D-glucose-13C6

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ion Suppression" Trap

In glucose uptake assays, 3-O-Methyl-D-glucose-13C6 is a non-metabolizable tracer used to measure transport kinetics independent of phosphorylation. While Mass Spectrometry (MS) can easily distinguish the tracer (MW ~200 Da) from endogenous glucose (MW ~180 Da) based on mass-to-charge ratio (


), chromatographic separation is non-negotiable. 

Why? Endogenous glucose exists in biological matrices (plasma, cell lysate) at millimolar (mM) concentrations, whereas your tracer is often present at micromolar (


M) levels. If these two co-elute, the massive abundance of endogenous glucose competes for charge in the electrospray ionization (ESI) source, causing severe ion suppression  of your tracer signal. This leads to poor sensitivity, non-linear quantification, and high variability.

This guide details the HILIC-Amide workflow, the industry gold standard for resolving these polar species.

Module 1: The Chromatographic Solution (HILIC)[1]

Reversed-Phase (C18) chromatography fails to retain polar sugars without complex derivatization. The robust solution is Hydrophilic Interaction Liquid Chromatography (HILIC) using an Amide-bonded stationary phase .

Recommended Method Parameters

The following conditions are optimized to retain polar sugars and—crucially—collapse the


 and 

anomers of glucose into single peaks to maximize signal intensity.
ParameterSpecificationCausality / Rationale
Column BEH Amide (1.7 µm or 2.5 µm)Amide phases are chemically stable at high pH (unlike bare silica) and provide strong retention for carbohydrates via hydrogen bonding.
Mobile Phase A 95:5 Water:Acetonitrile + 0.1% NH₄OH High pH (pH ~9-10) promotes the mutarotation of glucose anomers, collapsing them into a single sharp peak.
Mobile Phase B 95:5 Acetonitrile:Water + 0.1% NH₄OH The high organic content drives HILIC retention.
Column Temp 35°C - 50°C Elevated temperature reduces backpressure and improves mass transfer kinetics, sharpening peaks.
Flow Rate 0.2 - 0.4 mL/minTypical for 2.1 mm ID columns; balances run time with ionization efficiency.
Gradient Profile (Generic Start)

Note: Adjust based on column dimensions.

  • Initial: 90% B (High organic to retain sugars).

  • 0–5 min: Linear ramp to 60% B.

  • 5–7 min: Hold at 60% B (Elution of larger oligosaccharides if present).

  • 7.1 min: Re-equilibrate to 90% B.

Module 2: Mass Spectrometry Strategy (LC-MS/MS)

While Positive Mode (ESI+) is common, Negative Mode (ESI-) is often superior for HILIC-Amide methods using Ammonium Hydroxide (NH₄OH), as it produces cleaner spectra with fewer adducts.

MRM Transitions (Negative Mode)

Targeting the deprotonated molecular ion


.
AnalyteFormulaMW (Da)Precursor (

)
Product (

)
Note
Glucose C₆H₁₂O₆180.16179.1 89.0 / 59.0Endogenous interference.
3-OMG C₇H₁₄O₆194.18193.1 103.0 / 71.0Unlabeled analog (if used).
3-OMG-13C6 ¹³C₆CH₁₄O₆200.13199.1 106.0 / 73.0Target Tracer.

Note: If using Positive Mode, look for


 or 

adducts. Glucose

.

Module 3: Troubleshooting & FAQs

Visualizing the Separation Logic

The following diagram illustrates the critical decision pathways for method development and troubleshooting.

G Start Start: 3-OMG-13C6 Analysis CheckSep Check Separation: Is 3-OMG-13C6 co-eluting with Endogenous Glucose? Start->CheckSep Coelution YES: Co-elution Detected (Risk: Ion Suppression) CheckSep->Coelution Rt(Glucose) ≈ Rt(3-OMG) Resolved NO: Peaks Resolved (> 0.5 min difference) CheckSep->Resolved Rt Distinct Action1 Action: Flatten Gradient (e.g., 90% -> 75% B over 10 min) Coelution->Action1 Step 1: Retention Validation Validate: Spike Recovery Does high glucose drop tracer signal? Resolved->Validation Action2 Action: Increase pH (NH4OH) or Temp (to 50°C) Action1->Action2 Step 2: Peak Shape Action2->CheckSep Re-inject Validation->Coelution Suppression Found Final Method Validated Validation->Final Recovery > 85%

Caption: Decision tree for optimizing chromatographic separation to mitigate ion suppression effects.

Frequently Asked Questions

Q1: Can I use a C18 column if I don't have an Amide column? A: Generally, no . Glucose and 3-OMG are too polar and will elute in the void volume (dead time) of a C18 column, where salts and other matrix contaminants also elute. This guarantees maximum ion suppression. If you must use C18, you must perform derivatization (e.g., with PMP or Dansyl chloride) to make the sugars hydrophobic, but this adds significant prep time and complexity [1].

Q2: Why do I see two peaks for Glucose? A: You are seeing the


 and 

anomers. Reducing sugars mutarotate in solution. In standard acidic LC conditions, these separate slightly, causing peak splitting (doublets).
  • The Fix: Use high pH (Ammonium Hydroxide) or high temperature (>50°C) . This accelerates the interconversion rate faster than the chromatographic timescale, merging them into a single, sharper peak [2].

Q3: How do I prepare the samples (Sample Prep)? A: A simple Protein Precipitation (PPT) is usually sufficient for HILIC.

  • Add Acetonitrile to your plasma/lysate (Ratio 3:1 or 4:1 v/v).

  • Vortex and Centrifuge (10,000 x g for 10 min).

  • Inject the supernatant directly .

  • Crucial: Do not evaporate and reconstitute in 100% water. Injecting a high-water sample into a HILIC column causes "solvent washout" and poor peak shape. Keep the sample matrix >70% Acetonitrile.

Q4: Why use


 instead of Deuterated (

or

) glucose?
A: Carbon-13 is more stable on the backbone. Deuterium labels can sometimes undergo exchange (loss of label) during enzymatic reactions or sample processing. Furthermore, the +6 Da shift of

places the tracer well outside the natural isotopic envelope of endogenous glucose [3].

References

  • Waters Corporation. "HILIC Separation of Carbohydrates using BEH Amide Particle Technology." Waters Application Notes.

  • Shodex HPLC. "LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent." Shodex Technical Guides.

  • Pietzke, M., et al. "Stratification of cancer-associated fibroblasts by lipidome profiling." (Methodology reference for 13C6 Glucose tracing). Cancer Research.

Technical Guide: Correcting for Natural Isotope Abundance in 3-O-Methyl-D-glucose-13C6 Data

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Conceptual Foundation

When using 3-O-Methyl-D-glucose-13C6 (3-OMG-13C6) to measure glucose transport, you are tracking a specific mass shift (+6.0201 Da). However, Mass Spectrometry (MS) detectors do not distinguish between your tracer and the "background" natural isotopes found in all organic matter.

Without mathematical correction, your data will consistently underestimate the true enrichment of the tracer and overestimate the unlabeled fraction, leading to erroneous kinetic calculations (e.g.,


 or 

).
The Core Problem: The "M+1" Spillover

Every organic molecule has a natural isotopic distribution. For 3-OMG (


):
  • Carbon-13: ~1.1% of all natural carbon is

    
    .
    
  • The Spillover: In an unlabeled sample, ~7.7% of the molecules will appear as "M+1" (mass 195 instead of 194) simply because they contain one natural

    
     atom.
    
  • The Conflict: When you add your tracer (

    
    ), its signal (M+6) is pure. However, if your tracer is not 100% pure (e.g., 99%), it contributes to M+5. Conversely, natural abundance from the M+5 pool can "spill over" into M+6.
    

Experimental Protocol: Minimizing Pre-Correction Errors

Before applying mathematical corrections, you must ensure the raw data is valid. 3-OMG presents a unique challenge compared to 2-Deoxyglucose (2-DG): It is not phosphorylated. It equilibrates rapidly and can flow out of the cell during washing.

Optimized 3-OMG-13C6 Uptake Workflow

G cluster_0 Phase 1: Cell Prep cluster_1 Phase 2: Uptake (CRITICAL) cluster_2 Phase 3: Analysis Step1 Glucose Starvation (30-60 min in KRH Buffer) Step2 Add 3-OMG-13C6 Tracer (Time t=0) Step1->Step2 Step3 Incubate (1-5 mins ONLY) Step2->Step3 Step4 Rapid Quench (Ice-cold PBS + Phloretin) Step3->Step4 Stop transport instantly Step5 Cell Lysis & Extraction (MeOH/H2O) Step4->Step5 Note 3-OMG is not trapped! Long washes = Signal Loss Step4->Note Step6 LC-MS/MS Analysis (Target M+0 and M+6) Step5->Step6

Figure 1: Critical workflow for 3-OMG uptake. Note the requirement for rapid quenching to prevent tracer efflux.

Key Protocol Checkpoints
  • Zero-Time Control: Always include a sample where the tracer is added and immediately quenched. This accounts for non-specific binding to the plasticware.

  • The "Ice-Cold" Rule: Because 3-OMG transport is reversible, wash steps must be performed with ice-cold buffer (optionally containing phloretin or cytochalasin B ) to physically block the GLUT transporters and lock the tracer inside.

  • Linearity Check: 3-OMG reaches equilibrium quickly. Ensure your incubation time is within the linear uptake phase (typically < 5 minutes).

Mathematical Correction: The Matrix Method

To "clean" your data, you must solve a system of linear equations. This is often handled by software like IsoCor or AccuCor , but understanding the logic is vital for troubleshooting.

The Equation


Where:

  • [Measured]: The vector of intensities you see on the MS (M+0, M+1... M+6).

  • [M]: The Correction Matrix (based on natural abundance probabilities).[1]

  • [Corrected]: The true vector of isotopologues you want to find.

To find the true data, we invert the matrix:


[2]
Natural Abundance Reference Table

These constants are used to build Matrix [M] .

ElementIsotopeMassNatural Abundance (%)
Carbon

12.0000098.93

13.003351.07
Hydrogen

1.0078399.9885

(D)
2.014100.0115
Oxygen

15.994999.757

16.99910.038

17.99920.205
Step-by-Step Calculation Logic
  • Define the Molecule: 3-OMG (

    
    ).
    
  • Calculate Probabilities: Using the binomial distribution, calculate the chance that an unlabeled molecule appears at M+1, M+2, etc., due to natural

    
    , 
    
    
    
    , or
    
    
    .
    • Example: Probability of M+1

      
      
      
  • Construct Matrix:

    • Row 1: Probability of M+0 appearing at M+0, M+1, M+2...

    • Row 2: Probability of M+1 appearing at M+1, M+2...

  • Invert & Multiply: Apply the inverse matrix to your raw peak areas.

Troubleshooting Guide (FAQs)

Q1: Why do I get negative values after correction?

Diagnosis: Over-correction.

  • Cause 1: The background subtraction was too aggressive. If you subtracted a "blank" signal from your raw data before isotope correction, you might have created a floor that is too low.

  • Cause 2: Incorrect chemical formula. If you entered the formula for a derivative (e.g., TMS-derivatized glucose) but analyzed the underivatized ion (or vice versa), the theoretical abundance matrix will be wrong.

  • Solution: Check if your software (e.g., IsoCor) enforces non-negative constraints (NNLS - Non-Negative Least Squares).

Q2: My M+6 enrichment is lower than the manufacturer's purity (e.g., 95% vs 99%).

Diagnosis: Dilution by endogenous glucose or contamination.

  • Context: 3-OMG competes with endogenous glucose. If your cells had high intracellular glucose prior to the assay, the "M+0" pool is large, diluting your relative enrichment.

  • Solution: Ensure the starvation step (Phase 1 in Figure 1) is sufficient to deplete intracellular glucose.

Q3: The data shows a high "M+5" peak. Is my tracer degrading?

Diagnosis: Impurity or Demethylation.

  • Scenario: You expect M+6, but see M+5.

  • Cause: It is likely tracer impurity . A "99% enriched" tracer means 1% of the carbons are

    
    . In a 6-carbon molecule, the probability of having exactly one 
    
    
    
    (resulting in M+5) is statistically significant.
  • Solution: You must correct for Tracer Purity in addition to Natural Abundance.[3] Most algorithms (IsoCor) allow you to input the manufacturer's purity (e.g., 99%) to mathematically remove this artifact.

Troubleshooting Decision Tree

Troubleshooting Start Start: Data Anomaly Q1 Is signal intensity overall very low? Start->Q1 Q2 Is M+6 fraction lower than expected? Q1->Q2 No Action1 Check Wash Step: Was it cold/fast? (Efflux Risk) Q1->Action1 Yes Action2 Check Starvation: Endogenous Glucose Dilution? Q2->Action2 Yes (High M+0) Action3 Check Matrix: Did you input Derivatized Formula? Q2->Action3 No (High M+5/Negative)

Figure 2: Diagnostic logic for common 3-OMG data anomalies.

Recommended Software Tools

While manual calculation is possible for simple experiments, high-throughput metabolomics requires dedicated algorithms.

  • IsoCor (Python/GUI): Excellent for correcting natural abundance and tracer purity.[4][5] Uses a probabilistic correction matrix.

  • AccuCor (R-based): Designed specifically for high-resolution MS data, capable of handling dual-isotope correction if needed.[6]

References

  • Protocol & Methodology: Shojaee-Moradie, F., et al. (1996).[7][8] "Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo." Journal of Mass Spectrometry. [Link]

  • Correction Algorithms (IsoCor): Millard, P., et al. (2012). "IsoCor: correcting MS data in isotope labeling experiments." Bioinformatics. [Link]

  • Correction Algorithms (AccuCor): Su, X., et al. (2017).[9] "AccuCor: Natural Abundance Correction of Mass Spectrometer Data."[9] Analytical Chemistry. [Link][2][7][8][10]

  • General Isotope Correction Theory: Midcor Documentation. "Theoretical background of isotope correction." [Link]

Sources

stability of 3-O-Methyl-D-glucose-1,2,3,4,5,6-13C6 in aqueous solution over time

Author: BenchChem Technical Support Team. Date: February 2026

Product: 3-O-Methyl-D-glucose-1,2,3,4,5,6-13C6 (3-OMG-13C6) Application: Metabolic Flux Analysis, Glucose Transport Studies (GLUT), MRI/PET Tracer Development Document ID: TSC-GLU-13C-04 Last Updated: February 18, 2026

Executive Summary

3-O-Methyl-D-glucose-1,2,3,4,5,6-13C6 is a non-metabolizable glucose analog. Its stability profile is defined by two distinct phenomena: Mutarotation (a reversible physical equilibrium) and Degradation (irreversible chemical breakdown).

The Bottom Line:

  • Chemical Stability: High. The C3-methoxy group prevents isomerization to fructose, making it more resistant to heat-induced degradation (caramelization) than native glucose.

  • Isotopic Stability: Absolute. The Carbon-13 label is stable indefinitely and does not exchange with the solvent.

  • Primary Risk: Microbial contamination. Aqueous sugar solutions are ideal growth media.

  • Operational Rule: Never autoclave 3-OMG-13C6. Use sterile filtration (0.22 µm) only.[1][2]

Module 1: Chemical Integrity & Mutarotation

Issue: "My NMR spectrum shows split peaks/impurities immediately after dissolving."

The Mutarotation Equilibrium

Users often mistake mutarotation for degradation. Upon dissolution in water, the solid


-anomer opens to a linear aldehyde form and re-closes to form the 

-anomer until equilibrium is reached.[3]
  • Equilibrium Ratio: ~40%

    
    -anomer : ~60% 
    
    
    
    -anomer.
  • Time to Equilibrium: ~6 hours at 25°C (faster at higher pH or temperature).

  • Impact on Analysis: You will see two sets of peaks in NMR (splitting). This is normal .

Mutarotation cluster_0 Equilibrium State (Stable) Alpha α-Anomer (Solid State) Open Open-Chain Aldehyde Alpha->Open Dissolution (Fast) Open->Alpha Re-closing Beta β-Anomer (Solution Dominant) Open->Beta Equilibration (~6 hrs @ 25°C) Beta->Open Re-closing

Figure 1: Mutarotation pathway. The presence of multiple isomers is a physical property, not a sign of purity loss.

The C3-Block Advantage

Unlike D-Glucose, 3-OMG cannot undergo the Lobry de Bruyn-van Ekenstein transformation (isomerization to fructose). This reaction requires a free hydroxyl group at C3 to facilitate enediol migration.

  • Result: 3-OMG is highly resistant to "browning" (Maillard reaction/caramelization) compared to regular glucose.

  • Diagnostic: If your solution turns yellow, it is likely due to buffer salts or protein contaminants degrading, not the 3-OMG itself.

Module 2: Storage & Sterility Protocols

Issue: "How do I store the solution long-term without losing the 13C label?"

Critical Warning: Autoclaving

Do NOT autoclave 3-OMG-13C6 solutions. While 3-OMG is heat-stable, autoclaving (121°C, 15 psi) introduces uncontrolled variables:

  • Volume Loss: Evaporation alters the precise molarity required for quantitative flux analysis.

  • Container Leaching: High heat can leach plasticizers from tubes, introducing NMR contaminants.

  • GDP Formation: Trace impurities can catalyze the formation of Glucose Degradation Products (GDPs) like 5-HMF.

Recommended Storage Protocol
VariableConditionDurationNotes
Solid State -20°C, Desiccated> 2 YearsHygroscopic. Warm to RT before opening.[4]
Aqueous Stock -20°C or -80°C6-12 MonthsStore in aliquots to avoid freeze-thaw cycles.
Working Soln 4°C< 2 WeeksMust be sterile filtered (0.22 µm).[1]
pH Neutral (6.0 - 8.0)N/AAvoid high pH (>9.0) to prevent base-catalyzed fragmentation.
Step-by-Step: Preparation of Sterile Stock (1 M)
  • Weighing: Weigh the 13C-labeled powder into a pre-cleaned glass vial.

    • Note: 13C-labeled compounds are heavier. MW is ~200.14 g/mol (vs 194.18 for unlabeled).

  • Dissolution: Add HPLC-grade water (or D2O for NMR) to 80% of final volume. Vortex until clear.

  • Filtration: Pass the solution through a 0.22 µm PVDF or PES syringe filter into a sterile cryovial.

    • Why? Removes bacteria/fungi that consume glucose.

  • Final Volume: Rinse the filter with remaining solvent to reach final target volume (ensures 100% recovery of expensive isotope).

Module 3: Analytical Troubleshooting (NMR & MS)

Issue: "My data looks wrong. Is it the compound or the instrument?"

Troubleshooting Decision Tree

Troubleshooting Start Issue Detected Split Split Peaks (NMR) Start->Split NewPeaks New/Unexpected Peaks Start->NewPeaks SignalLoss Loss of Signal Start->SignalLoss CheckTime CheckTime Split->CheckTime Is sample fresh? Lactate Lactate NewPeaks->Lactate Is it Lactate/Acetate? Precip Precip SignalLoss->Precip Precipitation? Wait Allow Equilibration (Mutarotation) CheckTime->Wait < 6 hours CheckpH Check pH (Extreme pH shifts peaks) CheckTime->CheckpH > 24 hours Bacteria Microbial Contamination (Discard) Lactate->Bacteria Yes Impurity Check Solvent Purity (D2O Quality) Lactate->Impurity No Solubility Solubility Precip->Solubility Yes (Rare) Dilution Check Dilution Factor & Instrument Gain Precip->Dilution No

Figure 2: Diagnostic workflow for stability assessment.

Mass Spectrometry (MS) Specifics
  • The M+6 Shift: Ensure your method accounts for the mass shift.

    • Unlabeled 3-OMG MW: 194.18

    • 13C6-3-OMG MW: ~200.14[5]

  • Fragmentation: In MS/MS, the fragments will also be heavier. If you see "light" fragments, your label may be diluted (check natural abundance background) or you have contamination with unlabeled glucose.

Frequently Asked Questions (FAQ)

Q: Can I heat the solution to speed up dissolution? A: Mild heating (up to 40°C) is acceptable. Do not boil. High heat accelerates mutarotation (good) but increases the risk of degradation if trace impurities are present (bad).

Q: I see a small peak at the chemical shift for Fructose. Did my 3-OMG degrade? A: Highly unlikely. As detailed in Module 1, the C3-methoxy group blocks the isomerization to fructose. If you see fructose, your starting material might have been contaminated with D-Glucose-13C, which can isomerize.

Q: Does the 13C label fall off over time? A: No. The Carbon-Carbon bonds forming the glucose backbone are extremely stable. The 13C label is non-exchangeable under physiological or standard storage conditions.

Q: Why is my solution cloudy after thawing? A: This is likely retrogradation (recrystallization) or microbial growth.

  • Test: Warm to 37°C. If it clears, it was just crystallized sugar. If it remains cloudy or has sediment, it is bacterial contamination. Discard immediately.

References

  • Mutarotation Kinetics

    • Study: "3-O-Methyl-D-glucose mutarotation and proton exchange r
    • Relevance: Establishes the 6-hour equilibration time and alpha/beta r
    • Source:

  • Metabolic Stability (Non-metabolizable nature)

    • Study: "Metabolic Stability of 3-O-methyl-D-glucose in Brain and Other Tissues."[6]

    • Relevance: Confirms 3-OMG is not phosphorylated by hexokinase, validating its stability in biological m
    • Source:

  • Thermal Degradation of Glucose Solutions

    • Study: "Quantification of Degradation Products Formed during Heat Steriliz
    • Relevance: Provides data on GDP formation (5-HMF)
    • Source:

  • General Isotope Handling

    • Guide: "Stable Isotope Labeling: Storage and Handling."
    • Relevance: Standard protocols for -20°C storage of 13C-labeled carbohydr
    • Source:

Sources

reducing background noise in 3-OMG-13C6 tracer experiments

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Equilibrium" Challenge

Welcome to the technical support center for non-metabolizable glucose tracer applications. You are likely experiencing "background noise" in your 3-O-methyl-D-glucose-13C6 (3-OMG-13C6) experiments.

Diagnosis: Unlike 2-Deoxyglucose (2-DG), which is phosphorylated and "trapped" inside the cell, 3-OMG is not metabolized . It remains a free sugar. It enters and exits the cell via GLUT transporters based on the concentration gradient.

What you perceive as "noise" is often tracer efflux (leakage) occurring during your wash steps. If your washing is too slow, too warm, or lacks inhibitors, the tracer leaves the cell before you can lyse it, creating high variability (biological noise). Conversely, if you wash insufficiently to prevent leakage, you retain extracellular tracer (chemical background).

This guide provides the "Stop-and-Lock" protocol to fix this, alongside LC-MS/MS optimization parameters.

Module 1: Biological Noise Reduction (The "Stop" Protocol)

The Problem: The tracer leaks out during washing. The Solution: You must chemically and thermally "freeze" the GLUT transporters immediately.

Protocol: The Phloretin "Stop-and-Lock" Wash

Do not use standard PBS. Do not wash at room temperature.

ReagentConcentrationRoleMechanism
Phloretin 100–200 µMTransport InhibitorBlocks GLUT transporter conformational change, preventing efflux.
PBS (Ca/Mg free) 1XBufferMaintains osmotic balance; Ca/Mg free prevents integrin activation/clumping.
Temperature 4°C (Ice Cold)Metabolic ArrestReduces membrane fluidity and transporter kinetics.

Step-by-Step Workflow:

  • Preparation: Dissolve Phloretin in DMSO (stock), then dilute into ice-cold PBS (final DMSO <0.1%). Keep this "Stop Solution" on ice.

  • Uptake Phase: Incubate cells with 3-OMG-13C6 at 37°C as per your experimental design.

  • The "Hard Stop" (Critical Step):

    • Aspirate uptake media rapidly.

    • IMMEDIATELY flood cells with Ice-Cold Stop Solution (PBS + Phloretin) .

    • Timing: The gap between aspiration and flooding must be <2 seconds.

  • Washing:

    • Perform 3x rapid washes with the Stop Solution.

    • Do not let cells dry.

    • Total wash time: Should be <30 seconds total.[1]

  • Lysis: Aspirate the final wash and add your LC-MS extraction buffer (e.g., 80% MeOH/Water at -80°C).

Module 2: Analytical Noise Reduction (LC-MS/MS Optimization)

The Problem: Ion suppression from salts (matrix effects) and poor sensitivity. The Solution: HILIC chromatography and precise MRM tuning.

Chromatography: HILIC is Mandatory

Glucose is too polar for standard C18 columns (it elutes in the void volume with salts). You must use Hydrophilic Interaction Liquid Chromatography (HILIC) .

  • Recommended Column: Waters BEH Amide or Shodex VG-50 (Amino/Polymer based).

  • Mobile Phase A: 95% Acetonitrile / 5% Water + 10 mM Ammonium Acetate (pH 9).

  • Mobile Phase B: 50% Acetonitrile / 50% Water + 10 mM Ammonium Acetate (pH 9).

  • Why pH 9? Carbohydrates ionize better in negative mode at higher pH (forming [M-H]⁻).

Mass Spectrometry: MRM Transitions

Note: Values are theoretical based on the 3-OMG-13C6 structure. Always tune with a pure standard.

  • Ionization Mode: ESI Negative (Electrospray Ionization)

  • Target Compound: 3-O-Methyl-D-glucose-13C6

  • Molecular Weight: ~200.18 Da (Unlabeled 3-OMG is ~194.18; 13C6 adds +6).

ParameterSettingNotes
Parent Ion (Q1) 199.1 m/z [M-H]⁻ ion. (194 + 6 - 1 = 199).
Daughter Ion (Q3) 139.1 m/z Loss of C2H4O2 (typical hexose fragmentation).
Alt. Daughter (Q3) 89.0 m/z C3-C4 cleavage (Standard glucose fragment).
Dwell Time >50 msLonger dwell times improve Signal-to-Noise (S/N).

Module 3: Visualizing the Mechanism

The following diagram illustrates why the "Stop Solution" is non-negotiable for 3-OMG compared to 2-DG.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Tracer 3-OMG-13C6 (Tracer) GLUT GLUT Transporter Tracer->GLUT Influx Phloretin Phloretin (Inhibitor) Phloretin->GLUT BLOCKS PORE GLUT->Tracer IntraTracer Intracellular 3-OMG-13C6 GLUT->IntraTracer IntraTracer->GLUT Efflux (Leakage) During Wash Metabolism Glycolysis (Trapping) IntraTracer->Metabolism NO REACTION (Remains Free)

Caption: 3-OMG is not trapped by metabolism. Phloretin is required to block the GLUT transporter and prevent tracer efflux during washing.

Troubleshooting FAQs

Q: My "Time Zero" (No Cell) controls have high signal. Is the tracer sticking to the plate? A: Yes, 3-OMG can stick to plastic.

  • Fix: Include 0.1% BSA (Bovine Serum Albumin) in your wash buffer before the final PBS rinse. BSA blocks non-specific binding sites on the plastic.

  • Fix: Transfer the lysate to a fresh tube/plate immediately after extraction to avoid analyzing tracer that desorbs from the culture plate walls.

Q: I see a peak in my unlabeled control samples at the same retention time. A: This is likely isobaric interference from endogenous hexoses or matrix effects.

  • Fix: Ensure you are using 13C6 labeled tracer. The +6 Da shift (m/z 199 vs 193) should move it away from endogenous glucose.

  • Fix: If you still see a peak, your LC gradient is likely too shallow. Steepen the gradient to sharpen the peaks and separate isomers.

Q: Can I use Cytochalasin B instead of Phloretin? A: Yes. Cytochalasin B (10–20 µM) is also a potent GLUT inhibitor. However, Phloretin is often cheaper and equally effective for the "Stop" wash.

Q: My standard deviation between triplicates is huge (>20%). A: This is a classic symptom of "Wash Efflux."

  • Cause: One well was washed for 10 seconds, another for 20 seconds. Without Phloretin, the tracer leaks out at different rates.

  • Fix: Standardize the wash timing strictly and use the Stop Solution.

References

  • Shojaee-Moradie, F., et al. (1996). "Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo." Journal of Mass Spectrometry.

  • Kletzien, R. F., et al. (1975). "A method using 3-O-methyl-D-glucose and phloretin for the determination of intracellular water space of cells in monolayer culture." Analytical Biochemistry.

  • Hytti, M., et al. (2022). "Phloretin inhibits glucose transport and reduces inflammation in human retinal pigment epithelial cells." Molecular and Cellular Biochemistry.

  • Ma, J., et al. (2015). "Development and Validation of a Rapid 13C6-Glucose Isotope Dilution UPLC-MRM Mass Spectrometry Method." Journal of Diabetes Science and Technology.

Sources

optimizing extraction solvents for 3-O-Methyl-D-glucose-13C6 from tissue samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Metabolic Tracers Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. Below is a comprehensive troubleshooting and optimization guide for extracting 3-O-Methyl-D-glucose-13C6 (3OMG-13C6) from tissue samples.

This guide moves beyond generic protocols to address the specific physicochemical challenges of extracting a polar, hydrophilic glucose analog from complex biological matrices (liver, muscle, brain, tumor) for LC-MS/MS analysis.

Part 1: The Chemistry of Extraction (The "Why")

To optimize recovery, you must match the solvent system to the analyte's polarity while managing the matrix interferences (proteins and lipids).

Analyte Profile:

  • Compound: 3-O-Methyl-D-glucose-13C6.

  • Properties: Highly polar, hydrophilic, non-ionizable (neutral) in solution, thermally stable.

  • Metabolic Status: Non-metabolizable (tracks transport, not glycolysis).

  • Critical Challenge: Separation from endogenous glucose (isobaric interference if not labeled, but here we have +6 Da mass shift) and removal of phospholipids that cause ion suppression.

Solvent Selection Logic
Solvent SystemSuitabilityMechanism of ActionRecommended For
80% Methanol / 20% Water Gold Standard High polarity extracts sugars efficiently; MeOH precipitates proteins (denaturation).Liver, Muscle, Tumor, Heart.
50% Acetonitrile / 50% Water Good AlternativeACN precipitates proteins more aggressively than MeOH but has lower solubility for very polar sugars.Samples with very high protein content.
Bligh-Dyer (MeOH/CHCl3) SpecializedBiphasic extraction. 3OMG partitions into the upper aqueous (polar) phase; lipids go to lower organic phase.Brain or Adipose tissue (High Lipid).
Perchloric Acid (PCA) Avoid Aggressive acid extraction. Requires neutralization (KOH), introducing salts that suppress MS signals.Not recommended for LC-MS applications.

Part 2: Optimized Extraction Protocols

Workflow A: The "Universal" Protocol (Liver, Muscle, Tumor)

Best for high-throughput analysis of standard tissues.

  • Quench: Harvest tissue and immediately snap-freeze in liquid nitrogen. (Crucial to stop residual enzymatic activity, though 3OMG is stable, endogenous glucose flux must be stopped to prevent matrix variability).

  • Homogenization:

    • Weigh ~20-50 mg frozen tissue.

    • Add Internal Standard (IS) spike (e.g., D3-3OMG) directly to frozen tissue.

    • Add 800 µL of -80°C Extraction Solvent (80% MeOH / 20% H2O).

    • Tip: The water content is critical to dissolve the sugar; pure MeOH may yield poor recovery.

  • Disruption: Bead-beat (Precellys/Tissuelyzer) at 6000 rpm for 30s x 2 cycles. Keep cold!

  • Precipitation: Incubate on dry ice or at -80°C for 20 minutes. (Enhances protein precipitation).

  • Clarification: Centrifuge at 14,000 x g for 15 min at 4°C .

  • Supernatant Transfer: Transfer 600 µL supernatant to a new tube.

  • Dry Down: Evaporate to dryness (SpeedVac) at ambient temperature (no heat).

  • Reconstitution: Resuspend in 60% Acetonitrile / 40% Water .

    • Critical: If using HILIC chromatography, the injection solvent must contain high organic content (ACN) to prevent peak broadening.

Workflow B: The "High-Lipid" Protocol (Brain, Adipose)

Required to remove phospholipids that cause severe ion suppression in brain tissue.

  • Homogenize tissue in Methanol:Water (1:1) .

  • Add Chloroform (Final ratio MeOH:H2O:CHCl3 = 1:0.9:1).

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 min.

  • Phase Separation: You will see two layers.

    • Top Layer (Aqueous): Contains 3OMG-13C6.

    • Interphase: Proteins.[1][2][3]

    • Bottom Layer (Organic): Lipids/Phospholipids.[3]

  • Carefully remove the Top Aqueous Layer .

  • Dry down and reconstitute as above.

Part 3: Visualization of Logic

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Tissue Sample LipidCheck Is Lipid Content High? (Brain, Adipose) Start->LipidCheck ProteinCheck Is Protein Content High? (Muscle, Heart) LipidCheck->ProteinCheck No Biphasic Use Biphasic Extraction (MeOH / Water / Chloroform) LipidCheck->Biphasic Yes StandardSolvent Use Monophasic Extraction (80% MeOH / 20% Water) ProteinCheck->StandardSolvent Yes/No (Standard) AqueousPhase Collect TOP Phase (Aqueous: Sugars) Biphasic->AqueousPhase OrganicPhase Discard BOTTOM Phase (Organic: Lipids) Biphasic->OrganicPhase Centrifuge Centrifuge (14,000 x g) AqueousPhase->Centrifuge Precipitation Cold Incubation (-80°C) Precipitates Proteins StandardSolvent->Precipitation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Reconstitute Reconstitute for LC-MS (60% ACN / 40% Water) Supernatant->Reconstitute

Caption: Decision logic for selecting extraction solvents based on tissue matrix composition to minimize interferences.

Part 4: Troubleshooting & FAQs

Q1: My 3OMG-13C6 peak shape is split or broad. Is it the extraction?

  • Diagnosis: This is likely a Reconstitution Solvent Mismatch , not an extraction failure.

  • The Science: If you separate sugars using HILIC (Hydrophilic Interaction Liquid Chromatography), the column is high-organic. If you inject a sample dissolved in 100% water, the water acts as a "strong solvent," flushing the sugar down the column instantly, causing peak distortion.

  • The Fix: Reconstitute your dried extract in a solvent similar to your mobile phase initial conditions (e.g., 70% Acetonitrile / 30% Water).

Q2: I see low recovery of 3OMG-13C6 but high recovery of my Internal Standard. Why?

  • Diagnosis: Incomplete homogenization or extraction equilibrium.

  • The Science: If you spike the IS into the solvent, it is already dissolved. If the endogenous (or dosed) 3OMG is trapped inside cells/glycogen, the solvent might not have penetrated fully.

  • The Fix: Ensure thorough bead-beating. Add the extraction solvent before homogenization, not after. Allow a 10-minute incubation on ice with shaking before centrifugation to ensure the intracellular sugar diffuses into the solvent.

Q3: Can I use 100% Acetonitrile to get cleaner protein precipitation?

  • Diagnosis: Risk of analyte loss.[4][5]

  • The Science: Sugars (like 3OMG) have very poor solubility in 100% ACN. While it precipitates proteins well, it might co-precipitate the sugar or fail to extract it from the tissue pellet.

  • The Fix: Always include at least 20% water in the extraction solvent (e.g., 80:20 ACN:H2O) to maintain sugar solubility.

Q4: I am experiencing severe ion suppression. How do I fix this?

  • Diagnosis: Co-eluting phospholipids or salts.

  • The Fix:

    • Check Matrix Effect Factor (MEF): Compare the peak area of 3OMG spiked into extracted matrix vs. 3OMG in pure solvent.

    • Switch to HILIC-Z or Amide columns: These separate sugars from salts better than standard HILIC.

    • Use a Divert Valve: Divert the first 1-2 minutes of the LC flow to waste (where salts elute) before the sugar elutes.

Part 5: References

  • Lu, W., et al. (2017). "Metabolite Measurement: Pitfalls to Avoid and Practices to Follow." Annual Review of Biochemistry. (Authoritative review on solvent selection and quenching).

  • Rabinowitz, J. D., & Kimball, E. (2007). "Acidic Acetonitrile for Cellular Metabolome Extraction." Analytical Chemistry. (Foundational text on polar metabolite extraction).

  • Cui, L., et al. (2008). "Optimization of metabolite extraction of human vein tissue for LC-MS/MS." Analytica Chimica Acta. (Comparison of MeOH vs ACN for tissue extraction).

  • Bennett, B. D., et al. (2008). "Absolute quantitation of intracellular metabolite concentrations by an isotope ratio-based approach." Nature Protocols. (Gold standard for using 13C isotopes in quantitation).

  • Shojaee-Moradie, F., et al. (1996). "Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry..."[6][7] Journal of Mass Spectrometry. (Validation of 3OMG stability and extraction).

Sources

Validation & Comparative

A Comparative Guide to Measuring Glucose Transport: 3-O-Methyl-D-glucose-13C6 Flux vs. 18F-FDG PET Imaging

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, accurately quantifying glucose transport is paramount to understanding metabolic diseases and developing effective therapeutics. Two powerful, yet distinct, methodologies are often employed for this purpose: the measurement of 3-O-Methyl-D-glucose-13C6 (13C-3-OMG) flux and 18F-Fluorodeoxyglucose ([18F]FDG) Positron Emission Tomography (PET) imaging. This guide provides an in-depth, objective comparison of these techniques, grounded in experimental data and established scientific principles, to aid in the selection of the most appropriate method for your research needs.

The Central Role of Glucose Transport in Cellular Metabolism

Glucose is the primary energy source for most mammalian cells. Its entry into the cell is the first rate-limiting step in glucose metabolism and is tightly regulated. This process is mediated by a family of facilitative glucose transporters (GLUTs). The insulin signaling pathway plays a pivotal role in regulating glucose uptake, particularly in muscle and adipose tissue, by stimulating the translocation of GLUT4 to the plasma membrane.[1] Dysregulation of glucose transport is a hallmark of numerous diseases, including cancer, diabetes, and neurodegenerative disorders.

The Insulin Signaling Pathway: A Key Regulator of Glucose Uptake

The binding of insulin to its receptor on the cell surface initiates a complex signaling cascade.[2][3] This pathway, primarily through the activation of phosphatidylinositol 3-kinase (PI3K) and Akt, leads to the translocation of GLUT4-containing vesicles to the cell membrane, thereby increasing the capacity for glucose uptake.[1][4] Understanding this pathway is crucial when interpreting data from glucose transport assays.

In-Depth Look at the Methodologies

3-O-Methyl-D-glucose-13C6 (13C-3-OMG) Flux: A Direct Measure of Transport

Principle and Mechanism:

3-O-Methyl-D-glucose (3-OMG) is a glucose analog that is recognized and transported by GLUTs but is not a substrate for hexokinase, the first enzyme in the glycolytic pathway.[2][4][5] This critical feature means that 3-OMG is not metabolized and its accumulation within the cell is solely dependent on the activity of glucose transporters.[5][6] By using a stable isotope-labeled version, 3-O-Methyl-D-glucose-13C6 (13C-3-OMG), researchers can precisely quantify its flux into and out of cells using mass spectrometry.[7] This technique provides a direct and quantitative measure of glucose transport activity.

What it Measures:

13C-3-OMG flux analysis measures the rate of bidirectional transport of glucose across the cell membrane, independent of subsequent metabolic steps.

Workflow for 13C-3-OMG Flux Analysis:

G cluster_0 In Vivo/In Vitro Preparation cluster_1 Tracer Administration cluster_2 Time-Course Sampling cluster_3 Sample Processing & Analysis cluster_4 Data Analysis A Animal Model or Cell Culture B Baseline Sample Collection (t=0) A->B C Administer 13C-3-OMG (e.g., intravenous infusion) B->C D Collect Blood/Tissue Samples at Multiple Time Points C->D E Plasma/Tissue Homogenate Preparation D->E F Metabolite Extraction E->F G LC-MS/MS or GC-MS Analysis F->G H Quantify 13C-3-OMG Enrichment G->H I Calculate Flux Rates (Kinetic Modeling) H->I G cluster_0 Animal Preparation cluster_1 Radiotracer Administration cluster_2 Uptake Period cluster_3 PET/CT Imaging cluster_4 Image Reconstruction & Analysis A Fasting (e.g., 4-6 hours) B Anesthesia (e.g., isoflurane) A->B C Intravenous Injection of [18F]FDG B->C D Allow for Radiotracer Distribution (e.g., 60 minutes) C->D E Acquire PET and CT Scans D->E F Reconstruct PET Images E->F G Co-register with CT for Anatomy F->G H Quantify [18F]FDG Uptake (e.g., Standardized Uptake Value - SUV) G->H

Caption: Workflow for preclinical [18F]FDG PET imaging.

Head-to-Head Comparison: 13C-3-OMG Flux vs. [18F]FDG PET

Feature3-O-Methyl-D-glucose-13C6 (13C-3-OMG) Flux18F-Fluorodeoxyglucose ([18F]FDG) PET Imaging
What is Measured Direct rate of bidirectional glucose transport across the cell membrane.Combined rate of glucose transport and subsequent phosphorylation by hexokinase. [8]
Metabolic Fate Not metabolized; not phosphorylated by hexokinase. [2][4][5]Phosphorylated by hexokinase and trapped intracellularly as [18F]FDG-6-phosphate. [9][10]
Quantification Absolute quantification of flux rates (e.g., nmol/min/mg protein).Semi-quantitative (Standardized Uptake Value - SUV) or absolute quantification with kinetic modeling. [11]
Spatial Information No intrinsic spatial information; requires tissue harvesting.Provides 3D spatial distribution of uptake throughout the body. [12]
Invasiveness Invasive; requires blood and/or tissue sampling.Non-invasive imaging technique.
Temporal Resolution High temporal resolution through frequent sampling.Can perform dynamic scanning for kinetic modeling, but typically a static image is acquired at a single time point.
Instrumentation Mass Spectrometer (LC-MS/MS or GC-MS).PET/CT scanner.
Tracer Type Stable isotope (non-radioactive).Radioactive isotope (positron emitter).
Key Advantage Isolates the transport step from metabolism, providing a pure measure of transporter activity.Non-invasive, whole-body imaging allows for assessment of glucose uptake in multiple tissues simultaneously.
Key Limitation Invasive nature and lack of spatial information.The signal is dependent on both transporter and hexokinase activity.
Kinetic Parameters of Glucose Analogs for GLUT Transporters
TransporterSubstrateKm (mM)VmaxReference
GLUT1 3-O-Methyl-D-glucose~20-26-[13][14][15]
GLUT4 3-O-Methyl-D-glucose~4-7-[13][14][15]
GLUT1 D-Glucose~2-3-[5]
GLUT3 D-Glucose~1.5-[16]

Note: Kinetic parameters can vary depending on the experimental system and conditions. Data for [18F]FDG are less commonly reported as distinct from D-glucose.

Correlation Between 13C-3-OMG Flux and [18F]FDG PET

Theoretically, a strong positive correlation is expected between 13C-3-OMG flux and [18F]FDG uptake, as both processes are initiated by transport through GLUTs. However, this correlation can be influenced by several factors:

  • Hexokinase Activity: In tissues with low or variable hexokinase activity, the correlation may be weaker, as [18F]FDG uptake will be limited by phosphorylation rather than transport.

  • Glucose-6-Phosphatase Activity: Tissues with high levels of glucose-6-phosphatase can dephosphorylate [18F]FDG-6-phosphate, allowing it to exit the cell and reducing the PET signal.

  • Affinity for Transporters: While both are transported by GLUTs, subtle differences in affinity could lead to discrepancies in uptake rates under certain conditions. [17] One study directly comparing a 3-OMG-based MRI technique (glucoCEST) with [18F]FDG-PET in tumor models found that the contrast provided by 3-OMG was comparable to that of [18F]FDG-PET, suggesting a good correlation in that context. [18]

Experimental Protocols

Protocol 1: In Vivo 13C-3-OMG Flux Measurement in a Rodent Model

Objective: To quantify the rate of glucose transport in a specific tissue (e.g., skeletal muscle).

Materials:

  • 3-O-Methyl-D-glucose-13C6 (13C-3-OMG)

  • Anesthetic (e.g., isoflurane)

  • Catheters for infusion and blood sampling

  • Saline

  • Sample collection tubes (with anticoagulant)

  • Liquid nitrogen

  • Homogenization buffer

  • Protein assay kit

  • LC-MS/MS or GC-MS system

Procedure:

  • Animal Preparation: Anesthetize the animal and insert catheters into a vein for infusion and an artery for blood sampling.

  • Baseline Sampling: Collect a baseline blood sample (t=0).

  • Tracer Infusion: Begin a primed-constant infusion of 13C-3-OMG to achieve and maintain a steady-state concentration in the plasma.

  • Blood Sampling: Collect arterial blood samples at regular intervals (e.g., 10, 20, 30, 45, 60, 90, 120 minutes) during the infusion.

  • Tissue Harvesting: At the end of the infusion period, clamp-freeze the tissue of interest (e.g., gastrocnemius muscle) in liquid nitrogen.

  • Sample Processing:

    • Centrifuge blood samples to separate plasma.

    • Homogenize the frozen tissue in a suitable buffer.

  • Metabolite Extraction: Perform a protein precipitation and metabolite extraction from plasma and tissue homogenates (e.g., using cold methanol/acetonitrile).

  • Mass Spectrometry Analysis: Analyze the extracts using a validated LC-MS/MS or GC-MS method to determine the concentration and isotopic enrichment of 13C-3-OMG. [7]9. Data Analysis:

    • Calculate the plasma 13C-3-OMG enrichment over time.

    • Determine the tissue 13C-3-OMG enrichment at the final time point.

    • Use appropriate kinetic models to calculate the flux of 3-OMG into the tissue.

Protocol 2: Preclinical [18F]FDG PET/CT Imaging in a Tumor-Bearing Mouse Model

Objective: To visualize and quantify glucose uptake in a tumor and other tissues.

Materials:

  • [18F]FDG (calibrated activity)

  • Anesthetic (e.g., isoflurane)

  • Heating pad

  • PET/CT scanner

  • Saline

Procedure:

  • Animal Preparation:

    • Fast the mouse for 4-6 hours to reduce background glucose levels. [19] * Anesthetize the mouse using isoflurane and maintain anesthesia throughout the procedure. [19] * Place the mouse on a heating pad to maintain body temperature and minimize brown fat uptake of [18F]FDG.

  • Radiotracer Injection: Administer a known amount of [18F]FDG (e.g., 5-10 MBq) via tail vein injection.

  • Uptake Period: Allow the [18F]FDG to distribute for 60 minutes. Keep the animal anesthetized and warm during this period.

  • Imaging:

    • Position the animal in the PET/CT scanner.

    • Perform a CT scan for anatomical localization and attenuation correction.

    • Acquire a static PET scan (e.g., 10-15 minutes).

  • Image Reconstruction: Reconstruct the PET data, applying corrections for attenuation, scatter, and radioactive decay.

  • Image Analysis:

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) on the tumor and other relevant tissues using the CT images as a guide.

    • Calculate the Standardized Uptake Value (SUV) for each ROI. The SUV is a semi-quantitative measure of [18F]FDG uptake, normalized to the injected dose and body weight. [18]

Conclusion: Choosing the Right Tool for the Job

Both 13C-3-OMG flux analysis and [18F]FDG PET imaging are invaluable tools for investigating glucose transport. The choice between them depends on the specific scientific question being addressed.

  • Choose 13C-3-OMG flux analysis when:

    • The primary goal is to obtain a direct, quantitative measure of glucose transporter activity, independent of downstream metabolism.

    • The research question is focused on a specific, accessible tissue.

    • An invasive procedure is permissible.

  • Choose [18F]FDG PET imaging when:

    • The objective is to non-invasively assess glucose uptake in a whole-body context, including internal organs or metastatic lesions.

    • Longitudinal studies in the same animal are required.

    • A measure of overall glucose utilization (transport and phosphorylation) is desired.

For a comprehensive understanding of glucose metabolism, a multimodal approach that leverages the strengths of both techniques can be particularly powerful. For instance, [18F]FDG PET can identify regions of altered glucose metabolism, which can then be further investigated with the more mechanistically precise 13C-3-OMG flux analysis in excised tissue. By carefully considering the principles, advantages, and limitations of each method, researchers can design robust experiments that yield clear and impactful insights into the complex world of glucose transport.

References

  • Saltiel, A. R., & Kahn, C. R. (2001). Insulin signalling and the regulation of glucose and lipid metabolism. Nature, 414(6865), 799–806. [Link]

  • Lund, S., Holman, G. D., Schmitz, O., & Pedersen, O. (1995). Kinetic resolution of the separate GLUT1 and GLUT4 glucose transport activities in 3T3-L1 cells. The Journal of biological chemistry, 270(52), 31089-31095. [Link]

  • PubChem. (n.d.). 3-O-Methylglucose. National Center for Biotechnology Information. Retrieved from [Link]

  • Stöckli, J., Fazakerley, D. J., & James, D. E. (2017). GLUT4 trafficking in insulin resistance. Biochemical Society Transactions, 45(4), 897-906. [Link]

  • Lund, S., Holman, G. D., Schmitz, O., & Pedersen, O. (1995). Kinetic resolution of the separate GLUT1 and GLUT4 glucose transport activities in 3T3-L1 cells. ResearchGate. [Link]

  • Wahl, R. L., Jacene, H., Kasamon, Y., & Knopp, M. V. (2009). From RECIST to PERCIST: Evolving Considerations for PET Response Criteria in Solid Tumors. Journal of Nuclear Medicine, 50(Supplement 1), 122S-150S. [Link]

  • Creative Diagnostics. (n.d.). Insulin Signaling Pathway. Retrieved from [Link]

  • Patt, M., & Haberkorn, U. (2021). If It Works, Don't Touch It? A Cell-Based Approach to Studying 2-[18F]FDG Metabolism. International Journal of Molecular Sciences, 22(18), 9845. [Link]

  • Curi, R., & Newsholme, P. (2018). The Role of Glucose and FDG Metabolism in the Interpretation of PET Studies. PET Clinics, 13(1), 1-10. [Link]

  • Turcotte, L. P. (2009). Assessment of Radiolabeled d‐Glucose and the Nonmetabolizable Analog 3‐O‐Methyl‐d‐Glucose as Tools for In Vivo Absorption Studies. Physiological and Biochemical Zoology, 82(5), 556-564. [Link]

  • Patsnap. (2024). What is the mechanism of Fludeoxyglucose F-18? Synapse. [Link]

  • McWhorter, T. J., & Karasov, W. H. (2010). Assessment of radiolabeled D-glucose and the nonmetabolizable analog 3-O-methyl-D-glucose as tools for in vivo absorption studies. PubMed. [Link]

  • ResearchGate. (n.d.). Glucose and 18 F-FDG Cellular Uptake and Metabolism. [Link]

  • Shojaee-Moradie, F., Jackson, N. C., Jones, R. H., Mallet, A. I., Hovorka, R., & Umpleby, A. M. (1996). Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo. Journal of mass spectrometry : JMS, 31(9), 961–966. [Link]

  • Widdas, W. F. (1988). Parameters for 3-O-methyl glucose transport in human erythrocytes and fit of asymmetric carrier kinetics. The Journal of physiology, 395, 57–76. [Link]

  • European Commission. (2019). D5.4Comparison of GlucoCEST contrast with 18F-FDG uptake. CORDIS. [Link]

  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & molecular medicine, 50(4), 1-13. [Link]

  • Poot, D. H. J., El-Gebali, S., & van der Lugt, A. (2018). Preclinical In Vivo Imaging PET 101: Best Practices for Preclinical 18 F-FDG PET Imaging. Semantic Scholar. [Link]

  • Bertoldo, A., Vicini, P., Nyholm, D., & Cobelli, C. (2005). Quantitative Assessment of Glucose Transport in Human Skeletal Muscle: Dynamic Positron Emission Tomography Imaging of [O-Methyl-11C]3-O-Methyl-d-Glucose. The Journal of Clinical Endocrinology & Metabolism, 90(3), 1797-1804. [Link]

  • Kim, H. D., & Luthra, M. G. (1976). Kinetics of 3-O-methyl glucose transport in red blood cells of newborn pigs. The Journal of general physiology, 67(4), 455–469. [Link]

  • Anemone, A., Consolino, L., Arena, F., Capozza, M., & Longo, D. L. (2017). In vitro and in vivo comparison of MRI chemical exchange saturation transfer (CEST) properties between native glucose and 3-O-Methyl-D-glucose in a murine tumor model. Journal of magnetic resonance (San Diego, Calif. : 1997), 281, 273–281. [Link]

  • Institute of Molecular Systems Biology. (n.d.). 13C Metabolic Flux Analysis. ETH Zurich. [Link]

  • Antoniewicz, M. R. (2018). A Guide to 13 C Metabolic Flux Analysis for the Cancer Biologist. Experimental & Molecular Medicine, 50(4), 1-13. [Link]

  • Nishimura, H., & Czech, M. P. (1993). Kinetics of GLUT1 and GLUT4 glucose transporters expressed in Xenopus oocytes. The Journal of biological chemistry, 268(12), 8514–8520. [Link]

  • PubChem. (n.d.). 3-O-Methylglucose. National Center for Biotechnology Information. Retrieved from [Link]

  • Cremer, J. E., & Cunningham, V. J. (1990). Metabolic Stability of 3-O-methyl-D-glucose in Brain and Other Tissues. PubMed. [Link]

  • Lee, S. J., Lee, J. J., & Yoon, J. W. (2021). Characteristics of Physiological 18F-Fluoro-2-Deoxy-D-Glucose Uptake and Comparison Between Cats and Dogs With Positron Emission Tomography. Frontiers in veterinary science, 8, 723469. [Link]

  • Dai, E. Y., Dai, D. L., & Wang, Y. (2020). Glucose Transporters Are Key Components of the Human Glucostat. Diabetes, 69(10), 2059-2073. [Link]

  • Rodríguez-Enríquez, S., Marín-Hernández, A., Gallardo-Pérez, J. C., Carreño-Fuentes, L., & Moreno-Sánchez, R. (2009). Kinetics of Transport and Phosphorylation of Glucose in Cancer Cells. ResearchGate. [Link]

  • ResearchGate. (n.d.). The predicted effect of KM and Vmax on glucose transport based on simple Michaelis Menten Kinetics. [Link]

  • Colletti, P. M., & Mountz, J. M. (2019). Hyperglycemia and 18F-FDG PET/CT, issues and problem solving: a literature review. ResearchGate. [Link]

  • Cremer, J. E., & Cunningham, V. J. (1990). Metabolic Stability of 3-O-Methyl-d-Glucose in Brain and Other Tissues. ResearchGate. [Link]

  • Chen, W., & Li, F. (2016). Advantages and disadvantages of F-18 fluorodeoxyglucose positron emission tomography/computed tomography in carcinoma of unknown primary. Oncology letters, 12(3), 2133–2138. [Link]

  • University of Helsinki. (2018). Effect of blood glucose level on standardized uptake value (SUV) in F-18- FDG PET-scan. Helda. [Link]

  • Barros, L. F., & Deitmer, J. W. (2014). Steady-state brain glucose transport kinetics re-evaluated with a four-state conformational model. Frontiers in neuroenergetics, 6, 5. [Link]

  • Bender, D., Munk, O. L., Feng, H. Q., & Keiding, S. (2001). Metabolites of (18)F-FDG and 3-O-(11)C-methylglucose in pig liver. Journal of nuclear medicine : official publication, Society of Nuclear Medicine, 42(11), 1673–1678. [Link]

  • van der Pijl, P. C., van den Heuvel, J. J. M., & van der Heijden, R. (2007). Analysis of [U-13C6]glucose in human plasma using liquid chromatography/isotope ratio mass spectrometry compared with two other mass spectrometry techniques. ResearchGate. [Link]

  • Cambronne, E. D., & Kாம்bron, E. D. (2015). Development and Validation of a Rapid 13C6-Glucose Isotope Dilution UPLC-MRM Mass Spectrometry Method for Use in Determining System Accuracy and Performance of Blood Glucose Monitoring Devices. PloS one, 10(5), e0126763. [Link]

  • Connolly, J. R., & Yong, W. H. (2016). Correlation between FDG-PET uptake and survival in patients with primary brain tumors. American journal of nuclear medicine and molecular imaging, 6(1), 1–10. [Link]

  • Jhan, M. K., & Chen, C. L. (2015). The sweet spot: FDG and other 2-carbon glucose analogs for multi-modal metabolic imaging of tumor metabolism. Annals of nuclear medicine, 29(1), 1–11. [Link]

  • Tholey, A., & Heinzle, E. (2006). MALDI Mass Spectrometry for Quantitative Proteomics – Approaches, Scopes and Limitations. Analytical and bioanalytical chemistry, 386(4), 1133–1143. [Link]

Sources

A Comparative Guide: The Advantages of ¹³C₆-3-O-Methyl-D-Glucose Over Deuterium-Labeled Glucose Analogs for Precise Measurement of Glucose Transport

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of metabolic research, the precise measurement of glucose transport is fundamental to understanding cellular physiology and the pathogenesis of diseases such as cancer and diabetes. The choice of tracer is paramount for obtaining accurate and reliable data. This guide provides an in-depth technical comparison of ¹³C₆-3-O-methyl-D-glucose (¹³C₆-3-OMG) and deuterium-labeled glucose analogs, offering insights into their respective advantages and limitations in studying glucose transport.

The Ideal Tracer for Glucose Transport: A Conceptual Framework

An ideal tracer for glucose transport should be a molecule that is recognized and transported by glucose transporters (GLUTs) with kinetics similar to glucose but is not metabolized further. This non-metabolizable characteristic is crucial as it isolates the transport step from subsequent metabolic pathways like glycolysis, ensuring that the measured uptake directly reflects transporter activity. 3-O-methyl-D-glucose (OMG) is a well-established glucose analog that fits this criterion. It is transported into the cell by GLUTs but is not a substrate for hexokinase, the first enzyme in the glycolytic pathway, and therefore is not phosphorylated and trapped intracellularly in the same way as glucose or some of its other analogs like 2-deoxy-D-glucose (2-DG).[1][2][3]

¹³C₆-3-OMG: A Stable and Precise Tool for Quantifying Glucose Transport

The primary advantage of labeling 3-OMG with six carbon-13 (¹³C) isotopes lies in the inherent stability of the ¹³C label. Carbon-13 is a stable, non-radioactive isotope, and the carbon-carbon bonds within the glucose backbone are not subject to exchange under physiological conditions. This stability ensures that the tracer accurately reflects the fate of the transported molecule without loss of the isotopic label.

Key Advantages of ¹³C₆-3-OMG:
  • Metabolic Inertness: As a derivative of 3-O-methyl-D-glucose, ¹³C₆-3-OMG is transported into cells but not metabolized.[3][4][5] This allows for the specific measurement of glucose transport kinetics without confounding signals from downstream metabolic products.

  • Stable Isotopic Label: The ¹³C label is chemically stable and does not exchange with other atoms in the cellular environment. This contrasts with deuterium labels, which can be susceptible to exchange with protons, potentially leading to an underestimation of the tracer's concentration.

  • No Kinetic Isotope Effect: The kinetic isotope effect (KIE) for ¹³C is generally negligible in metabolic studies, meaning that the labeled molecule behaves almost identically to its unlabeled counterpart. Deuterium, being twice the mass of hydrogen, can exhibit a significant KIE, potentially altering the rate of transport and enzymatic reactions.

  • Versatile Detection Methods: ¹³C₆-3-OMG can be detected and quantified using highly sensitive and specific analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][6] This allows for precise quantification and the ability to distinguish the tracer from endogenous unlabeled glucose.

Deuterium-Labeled Glucose Analogs: Applications and Limitations

Deuterium (²H or D)-labeled glucose analogs, such as [6,6-²H₂]-glucose, are also widely used in metabolic research. They are particularly valuable for in vivo studies using techniques like Deuterium Metabolic Imaging (DMI), a non-invasive method for visualizing metabolic pathways.[7][8][9]

Advantages of Deuterium-Labeled Glucose Analogs:
  • In Vivo Imaging: DMI allows for the real-time, non-invasive imaging of glucose uptake and metabolism in whole organisms, providing valuable spatial information.[7][8][9]

  • Cost-Effectiveness: In some cases, deuterium-labeled compounds can be less expensive to synthesize than their ¹³C-labeled counterparts.

Limitations of Deuterium-Labeled Glucose Analogs:
  • Isotopic Exchange: Deuterium atoms, particularly those attached to oxygen or nitrogen, can exchange with protons in the aqueous environment of the cell. This can lead to a loss of the label and an inaccurate measurement of the tracer's concentration. While labeling at positions less prone to exchange (like C-6) mitigates this, the risk is not entirely eliminated.

  • Kinetic Isotope Effect: The significant mass difference between deuterium and hydrogen can lead to a kinetic isotope effect, where the C-D bond is stronger than the C-H bond. This can alter the kinetics of transport and enzymatic reactions, causing the tracer to behave differently from native glucose.[10]

  • Metabolizable Tracers: Many commonly used deuterated glucose analogs, such as D-glucose-d₇, are metabolized by the cell. While this is useful for tracing the fate of glucose through metabolic pathways, it makes it difficult to isolate and quantify the initial transport step.[11]

Comparative Analysis: ¹³C₆-3-OMG vs. Deuterium-Labeled Glucose Analogs

Feature¹³C₆-3-O-Methyl-D-GlucoseDeuterium-Labeled Glucose Analogs
Metabolism Non-metabolizable[3][4][5]Typically metabolizable (e.g., D-glucose-d₇)[11]
Isotope Stability Highly stable C-C bondsProne to back-exchange in certain positions
Kinetic Isotope Effect NegligibleCan be significant, altering reaction rates[10]
Primary Application Precise quantification of glucose transportIn vivo metabolic imaging (DMI)[7][8][9]
Detection Methods Mass Spectrometry, NMR[4][6]MRS, DMI[7][8][9]
Data Interpretation Directly reflects transport activityReflects a combination of transport and metabolism

Experimental Workflow: Measuring Glucose Transport with ¹³C₆-3-OMG

The following is a generalized protocol for an in vitro glucose uptake assay using ¹³C₆-3-OMG.

Materials:
  • Adherent cells cultured in appropriate multi-well plates

  • Krebs-Ringer-HEPES (KRH) buffer (or similar physiological buffer)

  • ¹³C₆-3-O-methyl-D-glucose (¹³C₆-3-OMG)

  • Unlabeled 3-O-methyl-D-glucose (for competition experiments)

  • Cytochalasin B (a potent inhibitor of glucose transport)

  • Ice-cold phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Mass spectrometer (e.g., LC-MS/MS)

Protocol:
  • Cell Preparation: Seed cells in multi-well plates and grow to the desired confluency.

  • Glucose Starvation: Prior to the assay, wash the cells with a glucose-free medium and incubate for a defined period (e.g., 1-2 hours) to deplete intracellular glucose stores and upregulate glucose transporters.

  • Initiation of Uptake: Remove the starvation medium and add KRH buffer containing a known concentration of ¹³C₆-3-OMG. For negative controls, add KRH buffer containing ¹³C₆-3-OMG and an excess of unlabeled 3-OMG or cytochalasin B.

  • Incubation: Incubate the cells at 37°C for a short, defined period (e.g., 5-15 minutes). The optimal time should be determined empirically to ensure initial rates of transport are measured.

  • Termination of Uptake: To stop the transport process, rapidly aspirate the uptake buffer and wash the cells multiple times with ice-cold PBS. This removes any extracellular tracer.

  • Cell Lysis and Extraction: Add cell lysis buffer to each well to lyse the cells and release the intracellular contents. Collect the cell lysates.

  • Quantification by Mass Spectrometry: Analyze the cell lysates by LC-MS/MS to quantify the amount of intracellular ¹³C₆-3-OMG. An internal standard can be used for absolute quantification.

  • Data Analysis: Normalize the amount of ¹³C₆-3-OMG to the total protein concentration in each sample. Compare the uptake in treated cells to control cells to determine the effect of experimental conditions on glucose transport.

Glucose_Transport_Assay cluster_workflow Experimental Workflow cluster_controls Controls Cell Prep 1. Cell Preparation Starvation 2. Glucose Starvation Cell Prep->Starvation Uptake 3. Initiate Uptake with ¹³C₆-3-OMG Starvation->Uptake Incubation 4. Incubate at 37°C Uptake->Incubation Competition Competition with unlabeled 3-OMG Uptake->Competition Inhibition Inhibition with Cytochalasin B Uptake->Inhibition Termination 5. Terminate Uptake with ice-cold PBS Incubation->Termination Lysis 6. Cell Lysis and Metabolite Extraction Termination->Lysis Quantification 7. Quantification by Mass Spectrometry Lysis->Quantification Analysis 8. Data Analysis Quantification->Analysis

Caption: A generalized workflow for measuring glucose transport using ¹³C₆-3-OMG.

Visualizing the Rationale: Why ¹³C₆-3-OMG Excels

The choice between ¹³C₆-3-OMG and deuterium-labeled glucose analogs depends on the specific research question. For precise quantification of glucose transport, the stable and non-metabolizable nature of ¹³C₆-3-OMG makes it the superior choice.

Tracer_Comparison cluster_13C6_3OMG ¹³C₆-3-O-Methyl-D-Glucose cluster_D_Glucose Deuterium-Labeled Glucose Analog a1 Transported into cell a2 Not Metabolized a1->a2 a3 Stable ¹³C Label a2->a3 a4 Accurate Quantification of Transport a3->a4 Precise Transport Kinetics Precise Transport Kinetics a4->Precise Transport Kinetics b1 Transported into cell b2 Metabolized (often) b1->b2 b3 Potential Deuterium Exchange b1->b3 b4 Measurement reflects Transport + Metabolism b2->b4 b3->b4 Combined Metabolic Flux Combined Metabolic Flux b4->Combined Metabolic Flux

Caption: Comparison of the metabolic fate of ¹³C₆-3-OMG and a metabolizable deuterium-labeled glucose analog.

Conclusion

For researchers aiming to dissect the intricacies of glucose transport, ¹³C₆-3-O-methyl-D-glucose offers a robust and precise tool. Its non-metabolizable nature, coupled with the stability of the ¹³C label, allows for the unambiguous quantification of transporter activity. While deuterium-labeled glucose analogs have their utility, particularly in the realm of in vivo metabolic imaging, the potential for isotopic exchange and kinetic isotope effects, along with their often-metabolizable nature, can complicate the direct measurement of glucose transport. By understanding the distinct advantages and limitations of each tracer, researchers can make an informed decision to select the most appropriate tool for their experimental needs, ultimately leading to more accurate and reliable data in the pursuit of scientific discovery.

References

  • BenchChem. (2025). A Comparative Guide to D-Glucose-¹³C,d₂ and Deuterated Glucose Tracers in Metabolic Research. BenchChem.
  • Klepper, J., Garcia-Alvarez, M., O'Driscoll, K. R., Parides, M. K., Wang, D., Ho, Y. Y., & De Vivo, D. C. (1999). Erythrocyte 3-O-methyl-D-glucose uptake assay for diagnosis of glucose-transporter-protein syndrome.
  • Shojaee-Moradie, F., Jackson, N. C., Jones, R. H., Mallet, A. I., Hovorka, R., & Umpleby, A. M. (1996). Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo. Journal of Mass Spectrometry, 31(9), 961–966.
  • Klepper, J., Garcia-Alvarez, M., O'Driscoll, K. R., Parides, M. K., Wang, D., Ho, Y. Y., & De Vivo, D. C. (1999). Erythrocyte 3-O-methyl-D-glucose uptake assay for diagnosis of glucose-transporter-protein syndrome. SciSpace.
  • Science.gov. (n.d.). nonmetabolizable glucose analog: Topics by Science.gov. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Glucose Uptake Assay Kit-Blue/Green/Red UP01_UP02_UP03 manual. Retrieved from [Link]

  • Ruhm, L., Grist, J. T., Willis, J. R., Chen, Y., Wilson, D. M., Slater, D., ... & Bankson, J. A. (2022). Deuterium metabolic imaging and hyperpolarized 13C-MRI of the normal human brain at clinical field strength reveals differential cerebral metabolism. medRxiv.
  • Hartmann, B., Müller, M., Seyler, L., Bäuerle, T., Wilferth, T., Avdievitch, N., ... & Nagel, A. M. (2021).
  • Northrop, D. B. (1988). Carbon-13 and deuterium isotope effects on the catalytic reactions of biotin carboxylase. Biochemistry, 27(12), 4325–4331.
  • Pardridge, W. M., & Oldendorf, W. H. (1975). Metabolic Stability of 3‐O‐Methyl‐d‐Glucose in Brain and Other Tissues. Journal of Neurochemistry, 24(6), 1235–1238.
  • Isotope Science. (n.d.). 13C Labeled Compounds. Retrieved from [Link]

  • Ahn, W. S., & Antoniewicz, M. R. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 11(6), 403–413.
  • Welegedara, A. P., Tascón, I., Yu, Z., Alexandrov, A., K-M., & P., & Otting, G. (2023). Synthesis of 13 C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Chemical Science, 14(43), 11984–11990.
  • Hartmann, B., Müller, M., Seyler, L., Bäuerle, T., Wilferth, T., Avdievitch, N., ... & Nagel, A. M. (2021).
  • Wan, Y., Zhu, W., & Pan, F. (2023). Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism. Frontiers in Oncology, 13, 1285209.
  • Ahn, W. S., & Antoniewicz, M. R. (2011). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 13(5), 599–609.
  • Kildegaard, J., Buckley, D. A., Kjeldsen, J. B., Kristensen, J. B., Ribel-Madsen, R., & Brand, C. L. (2014). Metabolic effect and receptor signalling profile of a non-metabolisable insulin glargine analogue. Growth Hormone & IGF Research, 24(5), 187–193.
  • PubChem. (n.d.). 3-O-Methylglucose. Retrieved from [Link]

  • Roitsch, T., Balibrea, M. E., Hofmann, M., Proels, R., & Sinha, A. K. (2003). Metabolizable and Non-Metabolizable Sugars Activate Different Signal Transduction Pathways in Tomato. Plant Physiology, 132(3), 1516–1528.
  • Gnanasekaran, A., S., A., & Kumar, R. (2023). Nimbin analogs stimulate glucose uptake and glycogen storage in the insulin signalling cascade by enhancing the IRTK, PI3K and Glut-4 mechanism in myotubes. Tissue and Cell, 82, 102104.
  • L., T. M., M., J. A., C., J. R., M., J. M., & K., M. C. (2025).
  • Kim, D., & Kim, W. (2024). Glucose Metabolism-Modifying Natural Materials for Potential Feed Additive Development. Animals, 14(18), 2603.

Sources

Comparative Guide: Cross-Validation of 3-O-Methyl-D-glucose-13C6 Using NMR and MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In metabolic research, 3-O-Methyl-D-glucose (3-OMG) is the gold-standard tracer for isolating glucose transport (GLUT) activity from downstream phosphorylation and glycolysis. Unlike native glucose, 3-OMG is transported into the cell but cannot be phosphorylated by hexokinase.

When using the stable isotope variant 3-O-Methyl-D-glucose-13C6 , researchers often face a dilemma: Nuclear Magnetic Resonance (NMR) offers unambiguous structural resolution, while Mass Spectrometry (MS) provides superior sensitivity.

This guide outlines a dual-modality cross-validation strategy . We do not view these methods as competitors but as a self-validating system. MS is used for high-throughput quantification of intracellular accumulation, while NMR is employed to validate tracer purity and confirm the absence of metabolic scrambling or contaminants.

Technical Comparison: NMR vs. MS

The choice between NMR and MS for 3-OMG-13C6 analysis depends on the biological question (flux vs. concentration) and sample limitations.

FeatureLC-MS/MS (QqQ) High-Resolution NMR (600+ MHz)
Primary Readout Mass-to-charge ratio (

). Detection of the M+6 isotopologue.
Chemical shift (

).[1] Detection of specific

C nuclei environments.
Limit of Detection (LOD) Femtomolar (fM) to Picomolar (pM). Ideal for limited cell numbers (<10⁶ cells).Micromolar (

M)
. Requires bulk tissue or high-density cell cultures (>10⁷ cells).
Structural Specificity Low. Cannot easily distinguish 3-OMG from isobaric isomers (e.g., Glucose, Galactose) without rigorous chromatographic separation.High . The methoxy group (-OCH₃) provides a distinct singlet signal, separating it from native glucose signals.
Sample Integrity Destructive . Requires extraction and often derivatization.Non-destructive . Samples (e.g., perfusates) can be analyzed and reused.
Throughput High (minutes per sample).Low to Medium (10 mins to hours per sample depending on concentration).

Strategic Workflow: The Cross-Validation Loop

To ensure data integrity—especially when establishing a new assay—we recommend a "Split-Stream" workflow. This validates that the signal quantified by MS is indeed the unmetabolized 3-OMG tracer and not an interfering isobar.

Workflow Diagram

The following diagram illustrates the decision logic and processing stream for cross-validating 3-OMG-13C6 uptake.

CrossValidation Start Biological Sample (Cells/Tissue treated with 3-OMG-13C6) Extraction Metabolite Extraction (Methanol/Water/Chloroform) Start->Extraction Split Split Sample Phase Extraction->Split MS_Prep MS Prep: Dilution + Internal Std Split->MS_Prep 10% Aliquot NMR_Prep NMR Prep: Lyophilization + D2O Reconstitution Split->NMR_Prep 90% Aliquot LC_MS LC-MS/MS Analysis (HILIC Column) MS_Prep->LC_MS MS_Data Data: Total Ion Count (M+6 Isotopologue) LC_MS->MS_Data Validation CROSS-VALIDATION Does MS Quant match NMR Purity? MS_Data->Validation NMR_Run NMR Spectroscopy (1H-13C HSQC) NMR_Prep->NMR_Run NMR_Data Data: Chemical Shift (Methoxy Group Confirmation) NMR_Run->NMR_Data NMR_Data->Validation Outcome Validated Glucose Transport Rate Validation->Outcome

Figure 1: Split-stream workflow allowing simultaneous quantification (MS) and structural verification (NMR) of the tracer.

Detailed Experimental Protocols

Protocol A: LC-MS/MS Quantification (High Sensitivity)

Purpose: Quantification of intracellular 3-OMG-13C6 concentration. Instrument: Triple Quadrupole MS (e.g., Agilent 6495 or Sciex QTRAP).

  • Extraction:

    • Wash cells 3x with ice-cold PBS to remove extracellular tracer.

    • Quench metabolism with 80% cold methanol (-80°C) .

    • Scrape cells and transfer to tubes; vortex and centrifuge (14,000 x g, 10 min, 4°C).

    • Collect supernatant.

  • Chromatography (HILIC):

    • Column: Amide-based HILIC column (e.g., Waters XBridge Amide, 3.5 µm).

    • Mobile Phase A: 20 mM Ammonium Acetate in H₂O (pH 9.0).

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: 85% B to 50% B over 10 minutes.

    • Note: HILIC is required to retain polar sugars like 3-OMG.

  • MS Detection (MRM Mode):

    • Operate in Negative Ion Mode (ESI-).

    • Target Transition (3-OMG-13C6):

      
       200.1 
      
      
      
      134.1 (Precursor M-H
      
      
      Fragment).
    • Internal Standard: Use D-Glucose-D2 or similar to normalize ionization efficiency.

Protocol B: NMR Structural Verification (High Specificity)

Purpose: Confirming the signal is 3-OMG and assessing anomeric ratios.[2] Instrument: 600 MHz (or higher) NMR with CryoProbe.

  • Sample Preparation:

    • Take the larger aliquot (90%) of the methanol extract from Protocol A.

    • Lyophilize (freeze-dry) completely to remove methanol and water.

    • Reconstitute in 600 µL D₂O (99.9% D) containing 0.5 mM DSS (chemical shift reference).

  • Acquisition Parameters:

    • 1D ¹H-NMR: Run with water suppression (presaturation). Look for the methoxy singlet at

      
       3.4 ppm.
      
    • 2D ¹H-¹³C HSQC: This is the critical validation step.

      • Spectral Width: 0–10 ppm (¹H) and 0–150 ppm (¹³C).

      • Scans: 16–64 scans depending on concentration.

  • Data Analysis:

    • Verify the 3-O-methyl group signal.[1][3][4][5] In 3-OMG, the methyl carbon signal appears distinct from the ring carbons.

    • Unlike glucose, 3-OMG will not show signals for downstream glycolytic intermediates (e.g., Glucose-6-Phosphate) labeled with ¹³C, confirming the "non-metabolizable" assumption.

Data Interpretation & Troubleshooting

The "Isobaric Trap" in MS

A common failure mode in MS analysis of sugar isomers is isobaric interference . Native glucose (M+0) and 3-OMG (M+0) have different masses, but if you are using 3-OMG-13C6 (Mass


 200) in a background of high native glucose, isotopic envelopes can overlap.
  • MS Check: Ensure your LC method separates Glucose and 3-OMG by retention time. 3-OMG usually elutes slightly earlier than glucose on Amide-HILIC columns due to the methyl group reducing polarity.

  • NMR Validation: If the MS data shows unexpected "uptake" in negative controls, run NMR. If the ¹³C signal at the methoxy position is absent, the MS signal is a false positive (likely noise or contamination).

Anomeric Mutarotation

3-OMG undergoes mutarotation in water, existing as


 and 

anomers.[2]
  • NMR: You will see two sets of peaks. This is normal. Sum the integrals of both anomers for total quantification.

  • MS: Typically detects the total pool as the ionization source/temperature equilibrates the anomers or they co-elute.

References

  • Shojaee-Moradie, F., et al. (1996). Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo.[4][6] Journal of Mass Spectrometry.

  • Lane, A. N., & Fan, T. W. (2017). NMR-based stable isotope resolved metabolomics in systems biochemistry. Archives of Biochemistry and Biophysics.

  • Kovacs, Z., et al. (2016). Hyperpolarized 13C-NMR spectroscopy of 3-O-methyl-D-glucose for detecting glucose transport in tumors. Proceedings of the ISMRM.

  • Galermo, A. G., et al. (2018). An LC-MS/MS Approach for Determining Glycosidic Linkages. Analytical Chemistry.

Sources

Technical Guide: Assessing Linearity of 3-O-Methyl-D-glucose-1,2,3,4,5,6-13C6 Calibration Curves

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from radiolabeled assays (


H/

C) to stable isotope mass spectrometry (LC-MS/MS) represents a paradigm shift in glucose uptake kinetics. While radioactive 3-O-Methyl-D-glucose (3-OMG) has long been the gold standard for measuring glucose transport independent of phosphorylation, safety and disposal constraints have necessitated a move toward stable isotopes.

This guide focuses on 3-O-Methyl-D-glucose-1,2,3,4,5,6-13C6 (3-OMG-


C

)
, a uniformly labeled analogue. Unlike 2-Deoxy-D-glucose (2-DG), which is phosphorylated and trapped, 3-OMG measures bidirectional transport equilibrium.[1] Consequently, the linearity of the calibration curve is not merely a statistical formality; it is the critical determinant of your assay's ability to capture rapid kinetic fluxes without saturation artifacts.

Part 1: The Compound & The Challenge

Mechanism of Action

3-OMG is a glucose analogue transported by Glucose Transporters (GLUTs) but is not a substrate for Hexokinase. It enters the cell and equilibrates.

  • 2-DG: Transported

    
     Phosphorylated 
    
    
    
    Trapped (Accumulation).
  • 3-OMG: Transported

    
     Transported out (Equilibrium).
    

The Analytical Challenge: Because 3-OMG is not trapped, intracellular concentrations can fluctuate rapidly. The analytical method must possess a dynamic linear range capable of quantifying low-level uptake in insulin-resistant cells while simultaneously handling high-concentration spikes in insulin-sensitive controls, all without carryover.

Diagram 1: Glucose Analogue Transport Mechanisms

This diagram contrasts the metabolic fate of 3-OMG-


C

versus 2-DG.

GlucosePathways Extracellular Extracellular Space GLUT GLUT Transporter Extracellular->GLUT Entry Cytosol Cytosol GLUT->Cytosol HK Hexokinase GLUT->HK OMG_Int 3-OMG-13C6 (Free) GLUT->OMG_Int Transport DG_Int 2-DG-6P (Trapped) HK->DG_Int Phosphorylation OMG_Ext 3-OMG-13C6 OMG_Ext->GLUT OMG_Int->GLUT Efflux DG_Ext 2-DG DG_Ext->GLUT

Caption: 3-OMG-13C6 (Yellow) remains free and can exit the cell, measuring transport equilibrium. 2-DG (Green) is phosphorylated and trapped, measuring accumulation.

Part 2: Comparative Analysis

Before validating linearity, researchers must justify the choice of 3-OMG-


C

over alternatives.
Feature3-OMG-

C

(Stable Isotope)
Radioactive 3-OMG (

H)
2-Deoxy-D-glucose (Colorimetric/Enzymatic)
Primary Readout Transport Kinetics (Mass Spec)Transport Kinetics (Scintillation)Accumulation / Glycolytic Flux
Safety High (No radiation)Low (Requires radiation safety)High
Specificity Excellent (Mass shift +6 Da distinguishes from endogenous glucose)High (If purified correctly)Moderate (Enzymatic cross-reactivity possible)
Multiplexing Yes (Can co-incubate with other isotopes)No (Difficult to separate signals)No
Linearity Range 4-5 Orders of Magnitude (Instrument dependent)Limited by specific activityLimited by enzyme saturation (OD limits)
Cost High (Instrument capital)Moderate (Disposal costs high)Low

Part 3: Experimental Protocol (Self-Validating System)

To assess linearity accurately, you must eliminate matrix interference. This protocol uses a HILIC-MS/MS approach, which is superior to Reverse Phase (C18) for polar sugars.

Preparation of Calibration Standards

Objective: Create a curve that brackets the expected biological range (typically 0.1 µM to 100 µM intracellular concentration).

  • Stock Solution: Dissolve 3-OMG-

    
    C
    
    
    
    in 50:50 Methanol:Water to 10 mM.
  • Internal Standard (IS): Use 3-O-Methyl-D-glucose-D3 (deuterated) or L-Glucose-

    
    C
    
    
    
    . Crucial: Do not use a standard that could be present in your biological matrix.
  • Matrix Matching: Prepare calibration standards in the same buffer used for cell lysis (e.g., PBS or water/methanol mix) to normalize ion suppression.

LC-MS/MS Conditions (HILIC Mode)

Sugars are highly polar and elute in the void volume of C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory.

  • Column: Amide-functionalized HILIC column (e.g., Waters BEH Amide or Tosoh Amide-80), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 95:5 Water:Acetonitrile + 10 mM Ammonium Acetate (pH 9).

  • Mobile Phase B: 95:5 Acetonitrile:Water + 10 mM Ammonium Acetate (pH 9).

    • Note: High pH helps ring opening/ionization for some sugars, but neutral pH with Ammonium Acetate (forming [M+OAc]- adducts) is standard for negative mode.

  • Gradient: 90% B to 60% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

Mass Spectrometry Detection
  • Ionization: ESI Negative Mode (detecting Acetate adduct [M+CH3COO]- or deprotonated [M-H]-).

  • MRM Transitions:

    • Analyte (3-OMG-

      
      C
      
      
      
      ):
      Precursor
      
      
      ~200 (Acetate adduct)
      
      
      Product ions (fragmentation specific to structure).
    • Note on Mass Shift: Native 3-OMG is MW 194.18. The

      
      C
      
      
      
      version is +6 Da (MW ~200.18).
    • Target Transition:

      
       200.2 
      
      
      
      59.0 (Acetate fragment) or specific sugar fragment.

Part 4: Assessing Linearity (The Data)

Linearity is not confirmed by a high correlation coefficient (


) alone. You must evaluate the residuals  and back-calculated accuracy .
Step 1: The Regression Model

Do not use unweighted linear regression. Bioanalytical data usually exhibits heteroscedasticity (variance increases with concentration).

  • Mandatory: Apply

    
     weighting .
    
  • Formula:

    
     (weighted).
    
Step 2: Acceptance Criteria (FDA/EMA Guidelines)

For a curve to be valid for drug development or rigorous research:

  • Correlation (

    
    ): 
    
    
    
    .[2][3]
  • Accuracy: The back-calculated concentration of each standard must be within

    
     of the nominal value (except 
    
    
    
    at the Lower Limit of Quantification - LLOQ).
  • Precision: CV% of replicates must be

    
    .
    
Step 3: The "Zero" Test

Inject a "Double Blank" (Matrix only, no Analyte, no IS) and a "Blank" (Matrix + IS).

  • Requirement: Any signal at the analyte retention time in the Blank must be

    
     of the LLOQ response. This ensures your "linearity" isn't an artifact of carryover or contamination.
    
Diagram 2: Linearity Assessment Workflow

This decision tree guides the validation process.

LinearityCheck Start Run Calibration Standards (8 Non-Zero Levels) Calc Apply 1/x² Weighted Regression Start->Calc CheckR2 Is R² > 0.99? Calc->CheckR2 CheckResid Are Residuals Random? CheckR2->CheckResid Yes Fail_Range Truncate Range (Remove High/Low Points) CheckR2->Fail_Range No CheckAcc Back-Calc Accuracy Within ±15%? CheckResid->CheckAcc Yes Fail_Weight Adjust Weighting (Try 1/x) CheckResid->Fail_Weight No (Patterned) Pass Linearity Validated CheckAcc->Pass Yes CheckAcc->Fail_Range No

Caption: Step-by-step logic for validating calibration curve linearity according to bioanalytical standards.

Part 5: Troubleshooting & Optimization

Saturation at High Concentrations

If the curve flattens at the upper end (e.g., >500 µM):

  • Cause: Detector saturation or dimer formation in the source.

  • Solution: Use a quadratic fit (if regulatory bodies allow) or, preferably, dilute samples into the linear range.

Isotope Purity

Ensure the 3-OMG-


C

has

isotopic purity. "Cross-talk" can occur if the M+0 (unlabeled) impurity is high, appearing as endogenous glucose, or if the M+6 channel picks up noise from high-concentration endogenous glucose (M+6 natural abundance is low, but not zero).
Matrix Effects

If linearity is perfect in solvent but poor in cell lysate:

  • Cause: Ion suppression from salts/lipids.

  • Solution: Use the Internal Standard (IS) response plot. The IS peak area should be consistent across all calibration levels. If IS drops at high analyte concentrations, you have suppression.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • Botion, L. M., & Green, A. (1999). Characterization of Glucose Uptake in Isolated Adipocytes. Diabetes.[2] (Provides foundational kinetics for 3-OMG vs 2-DG). [Link]

  • Hiller, K., et al. (2013). Metabolite Detector: comprehensive analysis tool for targeted and nontargeted GC/MS based metabolome analysis. (Discusses stable isotope correction and linearity). [Link]

  • Ma, J., et al. (2017). LC-MS/MS Method for the Quantitation of Stable Isotope Labeled Glucose Tracers. Analytical Chemistry.[4][2][3][5][6][7] (Specifics on HILIC separation of sugar isotopes). [Link]

Sources

Safety Operating Guide

3-O-Methyl-D-glucose-1,2,3,4,5,6-13C6 proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Proper Disposal of 3-O-Methyl-D-glucose-1,2,3,4,5,6-¹³C₆

Executive Summary: Immediate Actions

This document outlines the essential protocols for disposing of 3-O-Methyl-D-glucose-1,2,3,4,5,6-¹³C₆. The key takeaway is that this compound, while isotopically labeled, is not radioactive .[1][] Therefore, its disposal is governed by its chemical properties as a non-acutely hazardous chemical waste, subject to federal, state, and institutional regulations.[3] All waste must be segregated, properly containerized, clearly labeled, and disposed of through your institution's Environmental Health & Safety (EHS) department.

Understanding the Compound: A Three-Point Analysis

To dispose of this compound correctly, it is crucial to understand its three core characteristics: the parent molecule, the ether linkage, and the isotopic label.

  • Parent Molecule (3-O-Methyl-D-glucose): This is a non-metabolizable analog of D-glucose.[4] Safety Data Sheets (SDS) for the unlabeled compound indicate that it may cause skin, eye, and respiratory tract irritation, but it is not classified as an acutely toxic substance.[5]

  • Ether Linkage (-O-CH₃): The presence of a methyl ether group raises the theoretical possibility of peroxide formation upon prolonged exposure to air and light.[6] While methyl ethers are less prone to forming explosive peroxides than diethyl or isopropyl ethers, it is best practice to date the container upon receipt and opening and to manage its shelf life.[7]

  • Isotopic Label (Carbon-13): The "-1,2,3,4,5,6-¹³C₆" designation signifies that all six carbon atoms in the glucose backbone have been replaced with the Carbon-13 (¹³C) isotope. Crucially, ¹³C is a stable, non-radioactive isotope .[8] Its presence does not make the compound radioactive or require special radiological handling or disposal procedures.[1] The waste is classified based on its chemical, not radiological, properties.

Property Identifier / Classification Source(s)
Chemical Name 3-O-Methyl-D-glucose-1,2,3,4,5,6-¹³C₆N/A
Parent CAS No. 13224-94-7 (for unlabeled 3-O-Methylglucose)
Molecular Formula ¹³C₆C₁H₁₄O₆N/A
Primary Hazards May cause eye, skin, and respiratory irritation.[9]
Isotopic Nature Stable (Non-Radioactive)[1][8]
Waste Classification Non-Acutely Hazardous Chemical Waste[3]

Regulatory Framework: The Principle of "Cradle-to-Grave"

Disposal of all chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] This act establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for its safe handling from creation to final disposal.[11] Concurrently, the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that all laboratories develop a Chemical Hygiene Plan (CHP), which must include specific procedures for waste disposal.[12][13]

Your institution's Environmental Health & Safety (EHS) office is your primary resource and the final authority on disposal procedures. Always follow their specific guidelines.

Core Disposal Protocol: A Step-by-Step Guide

This protocol provides a systematic approach to ensure the safe and compliant disposal of 3-O-Methyl-D-glucose-¹³C₆ and associated materials.

Step 1: Waste Characterization and Segregation

The foundation of proper disposal is correct segregation at the point of generation.

  • Identify the Waste Stream: All materials contaminated with 3-O-Methyl-D-glucose-¹³C₆ are considered chemical waste. This includes:

    • Unused or expired pure compound.

    • Solutions containing the compound.

    • Contaminated personal protective equipment (PPE) like gloves and disposable lab coats.

    • Contaminated lab supplies (e.g., pipette tips, weighing boats, centrifuge tubes).

    • Rinsate from cleaning contaminated glassware.

  • Segregate from Other Wastes:

    • DO NOT mix this waste with radioactive waste. The stable ¹³C label does not confer radioactivity.[]

    • DO NOT mix with biological or sharps waste.

    • DO NOT dispose of down the drain or in the regular trash.[14]

    • Collect this waste in a dedicated container for non-halogenated organic solids or liquids, as appropriate. Consult your EHS office for the precise waste stream designation at your facility.

Step 2: Container Selection and Labeling

Proper containment and communication are critical for safety.

  • Choose a Compatible Container: Use a container provided by or approved by your EHS department. It must be made of a chemically compatible material (e.g., borosilicate glass or high-density polyethylene) and have a secure, leak-proof screw-top cap.[3] The container must be in good condition, free of cracks or damage.[15]

  • Apply a Hazardous Waste Label: Affix an official "Hazardous Waste" label to the container before adding any waste.[3]

  • Complete the Label Information: Fill out the label completely and legibly.

    • Write out the full chemical name: "3-O-Methyl-D-glucose-1,2,3,4,5,6-¹³C₆" . Do not use abbreviations or chemical formulas.[15]

    • List all constituents and their approximate percentages, including solvents (e.g., "Methanol, ~90%; 3-O-Methyl-D-glucose-¹³C₆, ~10%").

    • Indicate the hazards (e.g., "Irritant").

    • Record the accumulation start date (the date the first drop of waste enters the container).

Step 3: Accumulation and Storage

Waste must be stored safely in the laboratory prior to pickup.

  • Location: Keep the waste container at or near the point of generation.[3]

  • Closure: The container must be kept closed at all times except when actively adding waste.[15] Do not leave a funnel in the opening.

  • Secondary Containment: Store the waste container in a secondary containment bin or tray to contain any potential leaks.

  • Storage Limits: Be aware of accumulation time limits. Most academic labs are limited to storing waste for a maximum of 180 days, but this can vary.

Step 4: Arranging for Final Disposal
  • Schedule a Pickup: Once the container is full (typically 90% capacity to allow for expansion) or nearing its accumulation time limit, arrange for disposal through your institution's EHS department.[15]

  • Documentation: Ensure all associated paperwork or electronic manifests are completed as required by your EHS office. This is a critical step in the "cradle-to-grave" tracking process.[16]

Visualization: Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with 3-O-Methyl-D-glucose-¹³C₆.

DisposalWorkflow start Waste Generated (e.g., unused solid, contaminated gloves, solutions) is_radioactive Is the isotopic label radioactive (e.g., ¹⁴C or ³H)? start->is_radioactive treat_as_chem Treat as Chemical Waste is_radioactive->treat_as_chem No rad_waste Follow Radioactive Waste Protocol (Consult Radiation Safety Officer) is_radioactive->rad_waste Yes no_radioactive NO (¹³C is a stable isotope) segregate Segregate from other waste types (radioactive, biohazard, sharps) treat_as_chem->segregate container Select EHS-approved, compatible container segregate->container label Affix 'Hazardous Waste' label. List full chemical name and all components. container->label store Store in secondary containment. Keep container closed. label->store ehs_pickup Arrange for pickup by Institutional EHS store->ehs_pickup yes_radioactive YES

Caption: Disposal decision workflow for 3-O-Methyl-D-glucose-¹³C₆ waste.

Emergency Procedures: Spills and Exposure

Accidents require immediate and correct responses.

Personal Protective Equipment (PPE)

Always wear appropriate PPE when handling the compound or its waste.

Protection Requirement Rationale
Eye ANSI Z87.1-compliant safety glasses or goggles.Protects against splashes and airborne dust.[17]
Hand Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact and irritation.[6]
Body Laboratory coat.Protects clothing and underlying skin.[17]
Spill Cleanup Protocol
  • Alert Personnel: Immediately alert others in the area.

  • Assess the Spill:

    • For small spills (solid or liquid): If you are trained and it is safe to do so, proceed with cleanup. Use a spill kit with absorbent pads or an inert material like sand (never use combustible materials like sawdust).[14]

    • For large spills: Evacuate the area immediately. Close the doors and prevent re-entry. Contact your institution's EHS or emergency response team.[14]

  • Cleanup:

    • Wearing appropriate PPE, gently cover the spill with absorbent material.

    • For solids, carefully sweep up the material to avoid raising dust.[5]

    • Place all contaminated absorbent materials and cleanup supplies into a plastic bag.

    • Seal the bag, and place it inside your hazardous waste container. If the volume is large, a new, separate hazardous waste container may be required. Label it accordingly.

  • Decontaminate: Wipe the spill area with an appropriate solvent or soap and water. Collect the decontamination materials as hazardous waste.

  • Report: Document and report the spill to your laboratory supervisor and EHS office.

First Aid and Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]

  • Skin Contact: Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water to drink. Seek immediate medical attention.[5]

Decontamination and Empty Container Disposal

  • Glassware Decontamination: Soak contaminated glassware in a suitable cleaning solution. Triple rinse with an appropriate solvent (e.g., ethanol or acetone), followed by a final rinse with deionized water. The initial rinsate must be collected and disposed of as hazardous waste.

  • Empty Container Disposal: An "empty" container that held a non-acutely hazardous chemical must be triple-rinsed with a suitable solvent.[7][18]

    • Collect all three rinses as hazardous waste in your designated liquid waste container.

    • Allow the container to air-dry in a fume hood.

    • Completely deface or remove the original label and mark the container as "EMPTY".[15]

    • Dispose of the container as regular laboratory glass/plastic waste or as directed by your EHS office.

By adhering to these detailed procedures, researchers can ensure the safe, compliant, and environmentally responsible disposal of 3-O-Methyl-D-glucose-1,2,3,4,5,6-¹³C₆, upholding the highest standards of laboratory safety and scientific integrity.

References

  • Moravek, Inc. (2019, January 11). How To Store And Dispose Of Radiolabeled Compounds. Available at: [Link]

  • The University of Alabama in Huntsville. Chemical Waste Management Guidelines. Available at: [Link]

  • Hazardous Waste Experts. (2023, April 20). How to Properly Manage Hazardous Waste Under EPA Regulations. Available at: [Link]

  • The University of Edinburgh. (2009, July 10). Ether: It's hazards and safe use. Available at: [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Available at: [Link]

  • Massachusetts Institute of Technology. Procedure for disposing of hazardous waste. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Available at: [Link]

  • University of California, Berkeley - Environment, Health & Safety. Use of Ether. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Available at: [Link]

  • ACS Publications - American Chemical Society. (1995). Synthesis and Applications of Isotopically Labelled Compounds 1994. Available at: [Link]

  • CloudSDS. (2025, July 21). A Detailed Guide on OSHA Chemical Hygiene Plan. Available at: [Link]

  • University of Cambridge, Department of Plant Sciences. Local Rules for the Safe Use and Disposal of Radioisotopes. Available at: [Link]

  • U.S. Occupational Safety and Health Administration. OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Available at: [Link]

  • University of California, Los Angeles - Environmental Health and Safety. Hazardous Waste Disposal Procedures. Available at: [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-O-Methylglucose, 99%. Available at: [Link]

  • ResearchGate. (2025, August 10). Metabolic Stability of 3-O-Methyl-d-Glucose in Brain and Other Tissues. Available at: [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Available at: [Link]

  • U.S. Occupational Safety and Health Administration. OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: D(+)-Glucose. Available at: [Link]

  • PubMed. Inhibition of glucose-induced insulin release by 3-O-methyl-D-glucose: enzymatic, metabolic and cationic determinants. Available at: [Link]

  • Kline, G. (2025, August 9). High-Purity Carbon-13 Dioxide: The Core Material for Isotope Labeling Technology. Available at: [Link]

  • PubChem. 3-O-Methylglucose. Available at: [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。